molecular formula C7H16N2 B1289006 1,2,2-Trimethylpiperazine CAS No. 396133-32-7

1,2,2-Trimethylpiperazine

Cat. No.: B1289006
CAS No.: 396133-32-7
M. Wt: 128.22 g/mol
InChI Key: RFAPOGMFZTYBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2-Trimethylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)6-8-4-5-9(7)3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAPOGMFZTYBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396133-32-7
Record name 1,2,2-trimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 1,2,2-Trimethylpiperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical properties and structural information for 1,2,2-trimethylpiperazine. While this specific isomer is not as extensively documented in publicly available literature as other substituted piperazines, this guide compiles the existing data and offers insights into general synthetic and analytical methodologies relevant to this class of compounds.

Chemical Identity and Properties

Data for this compound is sparse. The following table summarizes the available identifiers for the compound and its hydrochloride salt. It is important to note that detailed experimental physical and chemical properties for the free base are not readily found in the searched literature.

PropertyValueSource
Compound Name This compoundPubChem
Molecular Formula C₇H₁₆N₂PubChem
SMILES CC1(CNCCN1C)CPubChem
InChI InChI=1S/C7H16N2/c1-7(2)6-8-4-5-9(7)3/h8H,4-6H2,1-3H3PubChem
InChIKey RFAPOGMFZTYBEW-UHFFFAOYSA-NPubChem
Compound Name This compound hydrochlorideChemWhat[1]
CAS Number 932047-03-5ChemWhat[1]
Molecular Formula C₇H₁₇ClN₂ChemWhat[1]
Molecular Weight 164.676 g/mol ChemWhat[1]

A related compound, 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, which contains the this compound moiety, has a reported CAS Number of 170381-16-5.[2]

Chemical Structure

The structure of this compound consists of a piperazine ring substituted with three methyl groups. One methyl group is attached to one of the nitrogen atoms, and two methyl groups are attached to the adjacent carbon atom (position 2).

Chemical Structure of this compound

General Experimental Protocols for Substituted Piperazines

While specific experimental protocols for the synthesis and characterization of this compound are not detailed in the available literature, general methods for the synthesis of substituted piperazines can provide a valuable framework for researchers.

A common and widely used method for preparing monosubstituted piperazines involves the use of protecting groups, such as tert-butyloxycarbonyl (Boc).[3] This multi-step procedure typically involves:

  • Protection: A protecting group is attached to one of the nitrogen atoms of the piperazine ring.

  • Substitution: The unprotected nitrogen atom is then reacted with a suitable reagent to introduce the desired substituent.

  • Deprotection: The protecting group is removed to yield the final monosubstituted piperazine derivative.[3]

More recent one-pot, one-step synthetic procedures have been developed that avoid the need for protecting groups. These methods often utilize the in-situ formation of a piperazine-1-ium cation, which then reacts with various electrophiles.[3] These reactions can be performed at room or elevated temperatures in common solvents and may involve heterogeneous catalysis.[3]

Advanced synthetic strategies for creating substituted piperazines include direct C-H functionalization. These methods offer a more atom-economical approach to introducing substituents onto the piperazine core. One such method involves a photoredox-mediated C-H arylation of N-Boc piperazine.

Illustrative Experimental Workflow for Photoredox C-H Arylation:

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product N-Boc_Piperazine N-Boc Piperazine Reaction_Vessel Reaction Vessel under Inert Atmosphere N-Boc_Piperazine->Reaction_Vessel Aryl_Halide Aryl Halide Aryl_Halide->Reaction_Vessel Photocatalyst Photocatalyst (e.g., Ir(ppy)3) Photocatalyst->Reaction_Vessel Base Base (e.g., NaOAc) Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Irradiation with Visible Light Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product α-Aryl-Substituted Piperazine Chromatography->Final_Product

General workflow for photoredox C-H arylation.

General Characterization of Substituted Piperazines

The characterization of novel substituted piperazines typically involves a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Elemental Analysis: This technique determines the elemental composition of a compound, which can be used to confirm the molecular formula.

Due to the lack of specific spectral data for this compound in the searched literature, researchers would need to perform these characterization techniques on a synthesized sample to obtain definitive structural confirmation. The general spectral characteristics of the piperazine ring and methyl groups would be expected, with the specific substitution pattern influencing the detailed spectral features.

References

An In-depth Technical Guide to the Laboratory Synthesis of 1,2,2-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, proposed methodology for the laboratory-scale synthesis of 1,2,2-trimethylpiperazine. Due to the limited availability of direct synthesis routes in published literature, this guide outlines a robust two-step pathway. The synthesis commences with the preparation of the key intermediate, 2,2-dimethylpiperazine, followed by N-methylation to yield the target compound. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and a clear visualization of the synthetic workflow.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, as illustrated below. The first step involves the reduction of 3,3-dimethylpiperazin-2-one to form 2,2-dimethylpiperazine. The subsequent step is the N-methylation of the secondary amine on the piperazine ring to afford the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylpiperazine

This procedure is adapted from the reduction of 3,3-dimethylpiperazin-2-one using lithium aluminum hydride (LiAlH₄).[1]

Materials:

  • 3,3-Dimethylpiperazin-2-one

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Celit® (filter agent)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Reactant Solution: A mixture of 3,3-dimethylpiperazin-2-one (1.0 eq) and anhydrous THF is prepared in a round-bottom flask and heated to 50-60 °C to achieve a nearly complete solution.

  • Preparation of the Reducing Agent Suspension: In a separate reaction vessel equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, anhydrous THF is added. Lithium aluminum hydride (LiAlH₄, approximately 1.2 eq) is added portion-wise under a nitrogen atmosphere. A slow evolution of gas may be observed. The suspension is stirred.

  • Reduction Reaction: The warm solution of 3,3-dimethylpiperazin-2-one is added slowly to the LiAlH₄ suspension over a period of about 2 hours, maintaining the reaction temperature between 40-60 °C. The reaction is exothermic and may require external cooling to control the temperature.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional hour at approximately 60 °C to ensure the reaction goes to completion.

  • Quenching: The reaction mixture is cooled in an ice bath. Water (a volume calculated to react with the excess LiAlH₄) is added dropwise, keeping the temperature below 25 °C. This is a highly exothermic step and must be performed with extreme caution.

  • Work-up: A 15% aqueous solution of sodium hydroxide is then added slowly, followed by the addition of more water. The mixture is stirred overnight under a nitrogen atmosphere.

  • Filtration and Extraction: A filter agent (Celit®) is added to the mixture, and the solids are removed by filtration. The filter cake is washed thoroughly with THF.

  • Purification: The combined filtrates are concentrated using a rotary evaporator. The resulting residue is then purified by fractional distillation at atmospheric pressure to yield 2,2-dimethylpiperazine.

Step 2: Synthesis of this compound (Eschweiler-Clarke Reaction)

This is a standard procedure for the N-methylation of secondary amines.

Materials:

  • 2,2-Dimethylpiperazine (from Step 1)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: 2,2-Dimethylpiperazine (1.0 eq) is dissolved in a round-bottom flask.

  • Addition of Reagents: Formaldehyde (approximately 1.1-1.2 eq) and formic acid (approximately 2.0-2.5 eq) are added to the flask.

  • Reaction: The reaction mixture is heated to reflux (around 100 °C) for several hours until the evolution of carbon dioxide ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling to room temperature, concentrated hydrochloric acid is added to the reaction mixture to acidify it.

  • Removal of Excess Reagents: The mixture is then concentrated under reduced pressure to remove excess formaldehyde, formic acid, and water.

  • Basification and Extraction: The residue is dissolved in water and made strongly alkaline by the addition of sodium hydroxide. The aqueous layer is then extracted several times with a suitable organic solvent such as diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Quantitative Data

ParameterStep 1: Synthesis of 2,2-DimethylpiperazineStep 2: Synthesis of this compound
Starting Material 3,3-Dimethylpiperazin-2-one2,2-Dimethylpiperazine
Key Reagents Lithium aluminum hydride, THFFormaldehyde, Formic acid
Reported/Expected Yield ~72%[1]Estimated 70-90% (Typical for Eschweiler-Clarke)
Product Purity High purity after fractional distillationHigh purity after distillation
Molecular Formula C₆H₁₄N₂C₇H₁₆N₂
Molecular Weight 114.19 g/mol 128.22 g/mol

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2,2-Dimethylpiperazine cluster_step2 Step 2: N-Methylation A1 Dissolve 3,3-dimethylpiperazin-2-one in THF A2 Prepare LiAlH4 suspension in THF A3 Slowly add piperazinone solution to LiAlH4 suspension A2->A3 A4 Stir at 60°C A3->A4 A5 Cool and cautiously quench with H2O and NaOH(aq) A4->A5 A6 Filter to remove solids A5->A6 A7 Concentrate filtrate A6->A7 A8 Purify by fractional distillation A7->A8 A_product 2,2-Dimethylpiperazine A8->A_product B1 React 2,2-dimethylpiperazine with HCHO and HCOOH A_product->B1 Use as starting material B2 Reflux until CO2 evolution ceases B1->B2 B3 Acidify with HCl and concentrate B2->B3 B4 Basify with NaOH and extract with organic solvent B3->B4 B5 Dry organic extracts and concentrate B4->B5 B6 Purify by vacuum distillation B5->B6 B_product This compound B6->B_product

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 1,2,2-Trimethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 1,2,2-Trimethylpiperazine

  • Molecular Formula: C₇H₁₆N₂[1]

  • Molecular Weight: 128.22 g/mol

  • Predicted XlogP: 0.2[1]

  • CAS Number: 14925-28-5

Predicted Spectroscopic Data

Due to the absence of experimentally recorded spectra for this compound in accessible databases, this section details the predicted spectral features based on its chemical structure and comparison with related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different methyl and methylene protons in the molecule. The asymmetry of the substitution pattern will lead to a more complex spectrum compared to symmetrical piperazines.

  • N-CH₃: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at position 1.

  • C(CH₃)₂: A singlet for the six protons of the two methyl groups at position 2. Due to their equivalence, they are expected to resonate at the same frequency.

  • Piperazine Ring Protons: The methylene protons on the piperazine ring are expected to appear as multiplets due to spin-spin coupling with adjacent protons. The protons at C3, C5, and C6 will likely have distinct chemical shifts and coupling patterns.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

  • N-CH₃: A signal for the methyl carbon attached to the nitrogen at position 1.

  • C(CH₃)₂: A signal for the two equivalent methyl carbons at position 2.

  • Quaternary Carbon: A signal for the quaternary carbon at position 2.

  • Piperazine Ring Carbons: Signals for the methylene carbons of the piperazine ring (C3, C5, and C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For reference, the condensed phase IR spectrum of the related isomer, 1,2,4-trimethylpiperazine, is available in the NIST WebBook.[2]

  • C-H Stretching: Strong absorptions in the region of 2800-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C-N Stretching: Absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponding to the C-N bond stretching vibrations.

  • CH₂ Bending: Characteristic bending vibrations for the methylene groups are expected around 1450 cm⁻¹.

  • N-H Stretching: A peak in the 3200-3500 cm⁻¹ region is anticipated if the secondary amine is not fully methylated.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of piperazine derivatives often involves cleavage of the ring and loss of substituents.[3]

  • Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of the compound.

  • Major Fragment Ions: Common fragmentation pathways for substituted piperazines include alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of methyl or larger alkyl groups.

Spectroscopic Data for a Related Isomer: 1,2,4-Trimethylpiperazine

For comparative purposes, the following tables summarize the available spectroscopic data for the isomer 1,2,4-trimethylpiperazine from the NIST WebBook.

Table 1: Mass Spectrometry Data for 1,2,4-Trimethylpiperazine [4]

m/zRelative Intensity
42100
5785
7095
8530
11340
12815

Table 2: Infrared Spectroscopy Data for 1,2,4-Trimethylpiperazine (Condensed Phase) [2]

Wavenumber (cm⁻¹)Transmittance (%)Assignment (Predicted)
~2950LowC-H Stretch (asymmetric)
~2850LowC-H Stretch (symmetric)
~1460MediumCH₂ Bend
~1370MediumCH₃ Bend
~1150StrongC-N Stretch

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra of piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[5] For ¹H NMR, standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the solvent or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Direct infusion via a syringe pump can be used for pure samples.

  • Ionization: Use a suitable ionization method. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.[5]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Reporting Sample Chemical Compound (e.g., this compound) Purification Purification Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process Spectral Data Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Report Technical Report / Publication Interpret->Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1,2,2-Trimethylpiperazine and its Significance in the Atypical Antipsychotic Zicronapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2-Trimethylpiperazine is a substituted piperazine moiety that has garnered significant interest in medicinal chemistry, primarily as a core structural component of the atypical antipsychotic agent, Zicronapine. While this compound itself is not a widely studied standalone compound, its incorporation into more complex molecules like Zicronapine highlights its importance in the design of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties of the this compound core within the context of Zicronapine, including its chemical identity, synthesis, pharmacological profile, and the experimental protocols utilized in its evaluation.

Chemical Identity and Properties of Zicronapine

Zicronapine, a potent antagonist of dopamine and serotonin receptors, incorporates the this compound scaffold. The presence of this moiety is crucial for its pharmacological activity.

IdentifierValue
IUPAC Name 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine
CAS Number 170381-16-5[1]
Molecular Formula C₂₂H₂₇ClN₂[1]
Molecular Weight 354.9 g/mol [1]

Synthesis of Zicronapine

A plausible synthetic approach, based on established methodologies for similar structures, is outlined below. This represents a logical synthetic pathway and is intended for illustrative purposes.

G A This compound C Zicronapine A->C Nucleophilic Substitution B (1R,3S)-6-chloro-1-amino-3-phenyl-2,3-dihydro-1H-indene B->C G cluster_0 Zicronapine cluster_1 Receptor Targets cluster_2 Downstream Effects Z Zicronapine D2 Dopamine D2 Receptor Z->D2 Antagonist D1 Dopamine D1 Receptor Z->D1 Antagonist HT2A Serotonin 5-HT2A Receptor Z->HT2A Antagonist A Antipsychotic Efficacy (Positive Symptoms) D2->A B Reduced Extrapyramidal Side Effects HT2A->B C Potential Improvement in Negative & Cognitive Symptoms HT2A->C

References

1,2,2-Trimethylpiperazine: A Scaffolding Moiety with Potential in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,2-Trimethylpiperazine is a substituted piperazine derivative that has garnered interest as a structural component in pharmacologically active agents, most notably as a key moiety in the atypical antipsychotic candidate, Zicronapine. While research on this compound as an independent entity is limited, its incorporation into a centrally active compound suggests significant potential for this scaffold in the design of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the potential research applications of this compound, including a proposed synthetic pathway, physicochemical properties inferred from related compounds, and potential pharmacological roles. Detailed hypothetical experimental protocols and visualizations are provided to facilitate further research and exploration of this promising chemical entity.

Introduction

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, contribute to the favorable pharmacokinetic profiles of many piperazine-containing drugs. These properties often enhance aqueous solubility and oral bioavailability.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3][4]

This compound represents a chiral, substituted piperazine with a gem-dimethyl group at the C2 position. This structural feature can impart conformational rigidity and influence binding affinity and selectivity for biological targets. Its most prominent example of use is in the structure of Zicronapine, an atypical antipsychotic that has undergone phase II clinical trials.[5][6] This connection to a CNS-active compound underscores the potential of the this compound scaffold for the development of novel drugs targeting neurological and psychiatric disorders.

Physicochemical Properties

Property1-Methylpiperazine1,4-Dimethylpiperazine1,2,4-TrimethylpiperazineThis compound (Predicted)
Molecular Formula C₅H₁₂N₂C₆H₁₄N₂C₇H₁₆N₂C₇H₁₆N₂
Molecular Weight ( g/mol ) 100.16114.19128.22128.22
Boiling Point (°C) 138131-132154-156~150-160
Density (g/cm³) 0.9030.8490.858~0.85-0.90
pKa (most basic) 9.88.2Not Reported~8.0-9.5
LogP (calculated) -0.30.1Not Reported~0.5-1.0
Water Solubility MiscibleMiscibleNot ReportedLikely soluble

Note: The data for this compound are predicted values based on the properties of structurally similar compounds.

Synthesis of this compound

A definitive, published synthetic route for this compound is not currently available. However, based on established methods for the synthesis of chiral piperazines, a plausible multi-step synthetic pathway can be proposed. One such approach could start from a chiral amino acid, such as L-alanine, to introduce the desired stereochemistry.

G cluster_0 Proposed Synthesis of this compound A L-Alanine B N-Protected L-Alanine A->B Protection (e.g., Boc, Cbz) C N-Protected Alaninamide B->C Amide Formation D N-Protected 1,2-Diaminopropane C->D Reduction (e.g., LiAlH4) E N-Protected, N'-Alkylated Diaminopropane D->E Reductive Amination (Acetone, NaBH(OAc)3) F N-Protected this compound E->F Cyclization (e.g., with a dihaloethane equivalent) G This compound F->G Deprotection

A proposed synthetic pathway for this compound.
Hypothetical Experimental Protocol for Synthesis

The following protocol is a hypothetical multi-step synthesis based on common organic chemistry transformations for preparing chiral piperazines.

Step 1: Protection of L-Alanine

  • Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine.

Step 2: Amide Formation

  • Dissolve N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Bubble ammonia gas through the solution for 30 minutes.

  • Filter the reaction mixture to remove dicyclohexylurea.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-alaninamide.

Step 3: Reduction to Diamine

  • Carefully add N-Boc-alaninamide (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain the crude N-Boc-1,2-diaminopropane.

Step 4: Reductive Amination

  • Dissolve N-Boc-1,2-diaminopropane (1.0 eq) and acetone (1.5 eq) in DCM.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the N'-isopropyl derivative.

Step 5: Cyclization

  • This step is conceptually challenging and would require specific reagents to form the piperazine ring. A potential route involves reaction with a suitable dielectrophile, such as a protected 2-chloroethylamine derivative, followed by intramolecular cyclization.

Step 6: Deprotection

  • Dissolve the protected this compound in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2 M NaOH to pH > 12.

  • Extract the product with DCM (3 x 30 mL).

  • Dry the combined organic layers and concentrate to yield this compound.

Potential Research Applications

The primary research application of this compound is likely as a scaffold for the synthesis of novel CNS-active agents. Its incorporation in Zicronapine, which exhibits potent antagonism at dopamine D₁ and D₂ receptors, and serotonin 5-HT₂A receptors, suggests that derivatives of this compound could be explored for a variety of neurological and psychiatric conditions.[5]

Antipsychotics

The established activity of Zicronapine makes the development of other antipsychotic agents a primary area of interest. Researchers can synthesize libraries of compounds by attaching various aryl or heteroaryl moieties to the N4 position of the this compound ring to explore structure-activity relationships (SAR) for dopamine and serotonin receptor antagonism.

Antidepressants and Anxiolytics

Many piperazine-containing compounds exhibit activity as antidepressants and anxiolytics, often through modulation of serotonin and norepinephrine reuptake or direct receptor interaction.[3] The this compound scaffold could be used to design novel compounds with tailored selectivity for specific serotonin receptor subtypes, potentially leading to drugs with improved efficacy and side-effect profiles.

Other CNS Targets

The versatility of the piperazine scaffold allows for its use in targeting a wide range of CNS receptors and transporters.[7] Potential areas of exploration for this compound derivatives could include:

  • Dopamine and Norepinephrine Transporter (DAT/NET) Inhibitors: For the treatment of ADHD and depression.

  • Histamine H₃ Receptor Antagonists: For cognitive enhancement and treatment of sleep disorders.

  • Sigma Receptor Ligands: For potential applications in neurodegenerative diseases and pain management.

G cluster_1 Potential Pharmacological Targeting A This compound Scaffold B Dopamine Receptors (D1, D2) A->B C Serotonin Receptors (e.g., 5-HT2A) A->C D Other CNS Targets (e.g., DAT, NET, H3) A->D E Antipsychotic Activity B->E C->E F Antidepressant/Anxiolytic Activity C->F G Cognitive Enhancement/Other CNS Effects D->G

Potential CNS targets for this compound derivatives.

Experimental Workflow for Pharmacological Profiling

A general workflow for the initial pharmacological screening of novel this compound derivatives is outlined below.

G cluster_2 Pharmacological Screening Workflow A Synthesis of this compound Analogs B In Vitro Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) A->B C Functional Assays (e.g., cAMP, Calcium Flux) B->C D ADME-Tox Profiling (e.g., CYP Inhibition, Cytotoxicity) C->D E Lead Compound Identification D->E F In Vivo Behavioral Models (e.g., Rodent models of psychosis, depression) E->F G Lead Optimization F->G G->A

A typical workflow for the pharmacological evaluation of novel compounds.
Protocol for In Vitro Receptor Binding Assay

This protocol describes a general method for assessing the binding affinity of a test compound to a specific G-protein coupled receptor (GPCR), such as the dopamine D₂ receptor.

Materials:

  • Cell membranes expressing the human dopamine D₂ receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound (this compound derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound or vehicle (for total binding) or a saturating concentration of a known D₂ antagonist (for non-specific binding).

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

Conclusion

This compound is a promising, yet underexplored, chemical scaffold with significant potential in the field of CNS drug discovery. Its presence in the potent antipsychotic candidate Zicronapine highlights its utility in designing molecules that interact with key neurotransmitter systems. While direct experimental data for this compound is scarce, this guide provides a foundational framework for its synthesis and potential applications based on the extensive body of knowledge surrounding piperazine chemistry and pharmacology. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate the therapeutic potential of this intriguing molecular building block.

References

Navigating the Physicochemical Landscape of 1,2,2-Trimethylpiperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2,2-trimethylpiperazine, a substituted piperazine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in public literature, this document establishes an inferred physicochemical profile based on the well-understood properties of piperazine and related cyclic amines. Furthermore, it outlines detailed experimental protocols for determining precise solubility and stability data, crucial for advancing research and development activities.

Inferred Solubility Profile

The solubility of this compound is governed by its molecular structure, which features a polar piperazine ring containing two nitrogen atoms capable of hydrogen bonding, and three non-polar methyl groups. The presence of the methyl groups increases the molecule's lipophilicity compared to the parent piperazine molecule. Based on the principle of "like dissolves like"[1][2], a qualitative solubility profile can be inferred. Piperazine itself is highly soluble in water and polar organic solvents like ethanol and methanol.[3] The addition of the three methyl groups in this compound is expected to decrease its aqueous solubility while increasing its solubility in less polar organic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, facilitating dissolution in protic solvents. However, the three methyl groups may reduce the solubility in water compared to unsubstituted piperazine.
Polar Aprotic DMSO, Acetonitrile, AcetoneModerateFavorable dipole-dipole interactions are expected between the polar aprotic solvent and the polar piperazine ring. The non-polar methyl groups may limit very high solubility.
Non-Polar Toluene, HexaneLow to ModerateThe increased lipophilicity due to the methyl groups suggests some solubility in non-polar solvents. However, the polar core of the molecule will likely prevent high solubility in very non-polar solvents like hexane.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents can effectively solvate molecules with a combination of polar and non-polar features.

Inferred Stability Profile

The stability of this compound is anticipated to be similar to that of other cyclic amines, which are generally stable compounds.[4][5] However, their stability can be influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

pH Stability: Cyclic amines can be susceptible to degradation in acidic conditions.[4][5] It is expected that this compound will be most stable in neutral to basic aqueous solutions. In acidic media, the nitrogen atoms will be protonated, forming salts, which may alter the compound's stability profile.

Thermal Stability: Piperazine and its derivatives are generally considered to have good thermal stability.[6] However, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, could lead to degradation.[7]

Oxidative Stability: While piperazine is relatively stable to oxidation[6], the presence of tertiary amines in the this compound structure could present sites for oxidative degradation. It is advisable to protect the compound from strong oxidizing agents and to consider the use of antioxidants in formulations if necessary.

Photostability: As per regulatory guidelines, the photostability of a new chemical entity should be evaluated.[8] It is recommended to store this compound protected from light until its photostability has been experimentally determined.

Experimental Protocols

To obtain precise and reliable data for the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound.[9][10]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, toluene)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure that equilibrium is reached.

  • After the incubation period, cease shaking and allow the vials to stand for a short period to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC or GC method.

  • The solubility is reported in units such as mg/mL or mol/L.

Protocol 2: Chemical Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[8]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Stress: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples.

  • Quantification: Analyze the samples using a stability-indicating HPLC method to determine the amount of undegraded this compound.

  • Degradation Product Identification: The use of an HPLC-MS system can help in the identification of the molecular weights of any degradation products formed.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for characterizing the solubility and stability of this compound.

experimental_workflow start Start: Characterization of This compound analytical_method Develop & Validate Analytical Method (HPLC/GC) start->analytical_method solubility_assessment Solubility Assessment solvent_selection Select Common Solvents (Polar & Non-Polar) solubility_assessment->solvent_selection stability_assessment Stability Assessment stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stability_assessment->stress_conditions thermodynamic_solubility Thermodynamic Solubility (Shake-Flask Method) quantification_sol Quantify Concentration thermodynamic_solubility->quantification_sol forced_degradation Forced Degradation Studies quantification_stab Quantify Degradation forced_degradation->quantification_stab solvent_selection->thermodynamic_solubility stress_conditions->forced_degradation analytical_method->solubility_assessment analytical_method->stability_assessment data_analysis_sol Generate Solubility Profile quantification_sol->data_analysis_sol data_analysis_stab Generate Stability Profile & Identify Degradants quantification_stab->data_analysis_stab end End: Physicochemical Profile data_analysis_sol->end data_analysis_stab->end

Caption: Experimental workflow for determining the solubility and stability of this compound.

References

1,2,2-Trimethylpiperazine: A Novel Building Block in Organic Synthesis - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,2-Trimethylpiperazine is an emerging heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including a chiral center and gem-dimethyl substitution, offer opportunities for the creation of novel molecular architectures with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in drug discovery and development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from well-established principles of piperazine chemistry to provide a foundational understanding for researchers.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known for their wide range of biological activities.[1][2][3] The introduction of methyl groups onto the piperazine ring can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. This compound, with its distinct substitution pattern, presents a unique platform for the design of novel therapeutic agents. The presence of a chiral center at the C-2 position allows for the synthesis of enantiomerically pure compounds, which is crucial for developing drugs with improved selectivity and reduced off-target effects.[4][5]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeNotes
Molecular FormulaC₇H₁₆N₂-
Molecular Weight128.22 g/mol -
Boiling Point150-160 °CEstimated based on isomers.
pKa₁~9.5 - 10.0Similar to other N-alkylated piperazines.
pKa₂~5.0 - 5.5Similar to other N-alkylated piperazines.
LogP~1.0 - 1.5Increased lipophilicity due to methyl groups.
SolubilitySoluble in water and common organic solvents.Expected based on the piperazine core.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. Given the chiral nature of the target molecule, enantioselective synthesis is of paramount importance.

General Synthetic Approaches

Established methods for the synthesis of substituted piperazines can be adapted for this compound. These methods often involve the cyclization of appropriately substituted diamine precursors.[6][7]

G This compound This compound N-Methyl-1,2-diaminopropane derivative N-Methyl-1,2-diaminopropane derivative This compound->N-Methyl-1,2-diaminopropane derivative Cyclization 1,2-Diaminopropane 1,2-Diaminopropane N-Methyl-1,2-diaminopropane derivative->1,2-Diaminopropane N-Methylation Acetone/Grignard Acetone/Grignard N-Methyl-1,2-diaminopropane derivative->Acetone/Grignard Gem-dimethyl installation

Caption: General N-alkylation reaction.

N-Acylation

N-acylation with acyl chlorides or anhydrides introduces amide functionalities, which are prevalent in many drug molecules.

Experimental Protocol: General N-Acylation

  • Reactants: this compound (1 eq.), acyl chloride (1.1 eq.), and a base (e.g., triethylamine, 1.2 eq.).

  • Solvent: An inert solvent such as dichloromethane or THF.

  • Procedure: Dissolve this compound and the base in the solvent and cool to 0 °C. Add the acyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the product by crystallization or column chromatography.

Reductive Amination

Reductive amination with aldehydes or ketones provides an alternative route to N-alkylation, particularly useful for more complex substrates.

Diagram 3: Reductive Amination Workflow

G cluster_0 Reaction Steps Start This compound + Aldehyde/Ketone Imine Iminium Ion Formation Start->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product N-Alkylated Product Reduction->Product

Caption: Workflow for reductive amination.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

Table 2: Potential Therapeutic Applications of this compound Derivatives

Therapeutic AreaRationalePotential Modifications
Oncology Piperazine is a core component of many kinase inhibitors (e.g., Imatinib). The gem-dimethyl group can enhance metabolic stability.Arylation or heteroarylation at the N-4 position to target specific kinase binding pockets.
CNS Disorders Piperazine derivatives frequently exhibit activity at CNS receptors (e.g., serotonin, dopamine). Lipophilicity of the trimethyl substitution may improve BBB penetration.Introduction of pharmacophores known to interact with CNS targets. [1]
Infectious Diseases Piperazine-containing compounds have shown antibacterial and antifungal activities. [8]Derivatization with various heterocyclic moieties to enhance antimicrobial potency.

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its chirality and unique substitution pattern offer significant opportunities for the creation of novel and structurally diverse molecules with potential applications in drug discovery. Further research into the efficient and scalable synthesis of this compound, along with a thorough investigation of its reactivity, is warranted to fully unlock its potential as a valuable tool for medicinal chemists. The development of derivatives and their subsequent pharmacological evaluation will be crucial in establishing the therapeutic relevance of this novel scaffold.

References

Navigating the Thermochemical Landscape of Substituted Piperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their thermodynamic properties are crucial for understanding their reactivity, stability, and phase behavior, which are critical parameters in drug design, process chemistry, and carbon capture technologies. This technical guide offers an in-depth look into the thermochemical properties of piperazine and its analogues, presenting available quantitative data, detailing experimental and computational protocols, and illustrating key concepts through logical diagrams.

Thermochemical Properties of Piperazine and Related Compounds

While specific data for 1,2,2-Trimethylpiperazine is absent from the literature, an analysis of piperazine and its methylated derivatives can provide valuable insights into the expected thermochemical behavior. The following tables summarize key thermochemical data for these compounds.

Table 1: Enthalpy of Formation and Combustion of Piperazine

PropertyValueUnitsStateReference
Standard Enthalpy of Formation (ΔfH°)-5.3 ± 1.3kJ/molSolid[1]
Standard Enthalpy of Combustion (ΔcH°)-2880.8 ± 1.2kJ/molSolid[2]

Table 2: Phase Change Enthalpies of Piperazine

PropertyValueUnitsTemperature (K)Reference
Enthalpy of Fusion (ΔfusH)22.1kJ/mol381.8[1]
Enthalpy of Sublimation (ΔsubH)65.2kJ/mol385[1]
Enthalpy of Vaporization (ΔvapH)53.0 ± 0.4kJ/mol298.15[1]

Table 3: Heat Capacity of Piperazine and 1-Methylpiperazine

CompoundPropertyValueUnitsTemperature (K)StateReference
PiperazineMolar Heat Capacity (Cp)164.7J/mol·K385.3Liquid[3][4]
1-MethylpiperazineLiquid Phase Heat Capacity (Cp,liquid)213.90 - 218.00J/mol·K298.15 - 353.15Liquid[5]

Table 4: Other Physicochemical Properties of 1-Methylpiperazine

PropertyValueUnitsReference
Normal Boiling Point (Tboil)410.65 - 411.20K[5]
Normal Melting Point (Tfus)266.75 - 267.82K[5]

Experimental and Computational Protocols

The determination of thermochemical properties relies on a combination of experimental calorimetry and computational chemistry methods.

Experimental Methodologies

A general workflow for the experimental determination of thermochemical properties is outlined below.

experimental_workflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_data_analysis Data Analysis & Derivation synthesis Synthesis & Purification of Compound characterization Characterization (NMR, MS, etc.) synthesis->characterization combustion Combustion Calorimetry (ΔcH°) characterization->combustion dsc Differential Scanning Calorimetry (DSC) (Cp, ΔfusH) characterization->dsc vaporization Vapor Pressure Measurements (ΔvapH) characterization->vaporization hess Hess's Law Calculation (ΔfH°) combustion->hess thermo_relations Thermodynamic Relations (ΔG°, ΔS°) dsc->thermo_relations vaporization->thermo_relations hess->thermo_relations

Experimental workflow for thermochemical property determination.
  • Combustion Calorimetry: This is a primary technique for determining the standard enthalpy of combustion (ΔcH°). A known mass of the substance is burned in a bomb calorimeter under an excess of oxygen. The heat released is measured, and from this, the enthalpy of combustion is calculated. The standard enthalpy of formation (ΔfH°) can then be derived using Hess's Law.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) and the enthalpy of phase transitions, such as fusion (melting) and vaporization. The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference.

  • Vapor Pressure Measurements: The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of a substance at different temperatures and applying the Clausius-Clapeyron equation.

Computational Methodologies

Computational chemistry provides a powerful tool for predicting thermochemical properties, especially for molecules that are difficult to synthesize or handle experimentally.

computational_workflow cluster_modeling Molecular Modeling cluster_calculation Quantum Chemical Calculations cluster_analysis Property Calculation mol_structure Define Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy Calculation freq_calc->energy_calc thermal_corr Thermal Corrections (Enthalpy, Entropy) freq_calc->thermal_corr zpe Zero-Point Energy Correction energy_calc->zpe hof Enthalpy of Formation (Atomization or Isodesmic Reactions) zpe->hof thermal_corr->hof

General workflow for computational thermochemistry.
  • Quantum Chemical Methods: High-level ab initio methods (e.g., G3, G4, CBS-QB3) and Density Functional Theory (DFT) are commonly employed to calculate the electronic energy of a molecule.[6][7][8]

  • Geometry Optimization and Frequency Analysis: The molecular geometry is optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm it is a true minimum and to obtain vibrational frequencies, which are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. These methods rely on the calculated electronic energies and the known experimental enthalpies of formation of the reference species.

Interrelation of Thermochemical Properties

The fundamental thermochemical properties are interconnected through the laws of thermodynamics. The Gibbs free energy (ΔG), which determines the spontaneity of a process, is related to the enthalpy (ΔH) and entropy (ΔS) by the following equation:

ΔG = ΔH - TΔS

thermo_relationships G Gibbs Free Energy (ΔG) Spontaneity H Enthalpy (ΔH) Heat Change H->G - S Entropy (ΔS) Disorder S->G - T * T Temperature (T) T->G -

Relationship between Gibbs free energy, enthalpy, and entropy.
  • Enthalpy (ΔH): Represents the heat absorbed or released in a reaction at constant pressure.

  • Entropy (ΔS): A measure of the disorder or randomness of a system.

  • Gibbs Free Energy (ΔG): A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Conclusion

While a complete thermochemical profile of this compound remains to be established, this guide provides a robust framework for understanding and predicting its properties. By leveraging the available data for piperazine and its derivatives and employing the outlined experimental and computational methodologies, researchers can effectively navigate the thermochemical landscape of this important class of compounds. Further experimental and theoretical studies are warranted to fill the existing data gap for this compound and other complex piperazine derivatives, which will undoubtedly contribute to their broader application in science and industry.

References

Methodological & Application

Application Notes and Protocols: N-Alkylation of 1,2,2-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1,2,2-trimethylpiperazine, a key synthetic transformation for introducing diverse functionalities. Two primary methods are presented: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to serve as a robust starting point for researchers, with considerations for reaction optimization and characterization.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, frequently found in approved drugs.[1][2] The nitrogen atoms of the piperazine ring offer convenient handles for chemical modification, allowing for the modulation of a compound's physicochemical properties, pharmacokinetic profile, and biological activity. N-alkylation is a fundamental method for elaborating the piperazine core.[1] this compound presents a sterically hindered secondary amine, which may require optimized conditions for efficient alkylation.

The choice between direct alkylation and reductive amination often depends on the desired alkyl substituent and the available starting materials. Direct alkylation is a straightforward approach suitable for simple alkyl halides.[3] Reductive amination offers a milder alternative that is particularly advantageous for introducing more complex or sensitive moieties and avoids the potential for quaternary ammonium salt formation.[3][4][5]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the direct N-alkylation of this compound using an alkyl halide in the presence of a base. The use of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction and to drive the reaction to completion.

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent) and a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Base: Add an anhydrous inorganic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation

The following table summarizes representative yields for the N-alkylation of piperazine derivatives using various alkyl bromides, providing an expected range for the alkylation of this compound.

Alkylating AgentSolventBaseConditionsYield (%)Reference
n-Butyl bromideAcetonitrileK₂CO₃Reflux88[6]
n-Hexyl bromideAcetonitrileK₂CO₃Reflux90[6]
n-Octyl bromideAcetonitrileK₂CO₃Reflux71[6]
n-Dodecyl bromideAcetonitrileK₂CO₃Reflux79[6]

Table 1: Representative yields for the direct N-alkylation of an N-acetylpiperazine with various alkyl bromides.

Protocol 2: Reductive Amination

This protocol describes the N-alkylation of this compound via a one-pot reductive amination with an aldehyde or ketone. This method proceeds through the formation of an iminium ion intermediate, which is subsequently reduced in situ.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloroethane (DCE), tetrahydrofuran (THF), or methanol.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to the mixture.[7]

  • Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Reductive amination is a high-yielding reaction for the N-alkylation of piperazines. The table below presents data for analogous reactions.

Piperazine DerivativeCarbonyl CompoundReducing AgentSolventYield (%)Reference
N-Boc-piperazineCyclohexanoneNaBH(OAc)₃DCE95[1]
1-(2-Pyrimidinyl)piperazineBenzaldehydeNaBH(OAc)₃DCE85[1]
Piperazine4-PyridinecarboxaldehydeNaBH(OAc)₃Methanol92[1]

Table 2: Representative yields for the reductive amination of various piperazine derivatives.

Visualizations

Experimental Workflow for Direct N-Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, solvent, and base start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide heat Heat and Stir add_alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter_solid Filter cool->filter_solid extract Extract with Organic Solvent filter_solid->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: Workflow for the Direct N-Alkylation of this compound.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Purification start Start reagents Combine this compound, carbonyl compound, and solvent start->reagents add_reductant Add Reducing Agent reagents->add_reductant stir Stir at RT add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: Workflow for the Reductive Amination of this compound.

References

Application Notes and Protocols: Chiral Piperazine Scaffolds in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield specific examples of 1,2,2-trimethylpiperazine being used as a ligand in catalytic applications with detailed experimental data. Therefore, to provide a comprehensive and practical guide in line with the intended query, this document presents a detailed application note and protocol for a closely related and well-documented example: the use of chiral bisphosphine ligands in the synthesis of C-substituted chiral piperazine derivatives through asymmetric hydrogenation. This serves as a representative example of how chiral environments, akin to what a chiral piperazine ligand might provide, are crucial in modern asymmetric catalysis.

Application Note: Palladium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Piperazin-2-ones

Introduction

Chiral piperazines and their derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. The development of efficient and enantioselective methods to synthesize these structures is of significant interest to researchers in drug discovery and development. One powerful strategy is the asymmetric hydrogenation of prochiral pyrazin-2-ols, which provides access to valuable chiral piperazin-2-one intermediates. These intermediates can be further converted to the corresponding chiral piperazines. This application note details a palladium-catalyzed asymmetric hydrogenation reaction that delivers chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity.[1]

Catalytic System Overview

The catalytic system employs a palladium precursor in combination with a chiral bisphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity. Electron-rich bisphosphine ligands, such as (R)-TolBINAP, have been shown to be effective in this transformation. The reaction is typically carried out under high pressure of hydrogen gas and at elevated temperatures. An acidic additive is often required to promote the reaction and achieve high conversion and selectivity.

Key Advantages of this Method:

  • High Enantioselectivity: The use of chiral ligands allows for the synthesis of piperazin-2-ones with high enantiomeric excess (ee).

  • High Diastereoselectivity: The reaction proceeds with excellent control over the diastereomeric outcome.

  • Direct Access to Chiral Scaffolds: This method provides a direct route to valuable chiral building blocks from readily available starting materials.

  • Scalability: The reaction has been demonstrated on a gram scale without a significant loss of yield or enantioselectivity, highlighting its practical utility.[1]

Quantitative Data Summary

The following table summarizes the results for the palladium-catalyzed asymmetric hydrogenation of various 3,5-disubstituted pyrazin-2-ols.

EntrySubstrate (R1)Substrate (R2)ProductYield (%)ee (%)
1PhenylMethyl2a9390
22-MethylphenylMethyl2b9288
33-MethylphenylMethyl2c9591
44-FluorophenylMethyl2d9490
54-ChlorophenylMethyl2e9189
64-BromophenylMethyl2f9089
72-ThienylMethyl2g8885
8PhenylEthyl2h9287
9Phenyln-Propyl2i9086

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Pyrazin-2-ols

Materials:

  • Substituted pyrazin-2-ol (1.0 equiv)

  • [Pd(allyl)Cl]₂ (1.6 mol%)

  • (R)-TolBINAP (L4) (3.3 mol%)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)

  • Dichloromethane (DCM)

  • Benzene

  • Hydrogen gas (H₂)

Equipment:

  • Autoclave or high-pressure reactor

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Protocol:

  • To a dried autoclave containing a magnetic stir bar, add the substituted pyrazin-2-ol (0.2 mmol, 1.0 equiv), [Pd(allyl)Cl]₂ (1.6 mol%), (R)-TolBINAP (3.3 mol%), and TsOH·H₂O (100 mol%).

  • Under an inert atmosphere (e.g., argon or nitrogen), add a mixture of dichloromethane and benzene (1.5 mL / 1.5 mL).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 1000 psi with hydrogen gas.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral piperazin-2-one.

  • Determine the yield and enantiomeric excess of the purified product using standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).[1]

Protocol for Scale-up Synthesis and Conversion to Chiral Piperazine

Part A: Gram-Scale Asymmetric Hydrogenation

  • Follow the general procedure above, scaling the reactants accordingly. For example, use 1.0 gram of the pyrazin-2-ol substrate.

  • After purification, the chiral piperazin-2-one product is obtained.

Part B: Conversion to Chiral Piperazine

  • Dissolve the purified chiral piperazin-2-one in a suitable solvent (e.g., methanol).

  • Add formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) for reductive amination of the secondary amine.

  • After the reaction is complete, quench the reaction and extract the product.

  • Reduce the amide functionality using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF).

  • Work up the reaction and purify the final product to obtain the chiral piperazine, ensuring to maintain the optical purity.[1]

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification cluster_analysis Analysis reactants Pyrazin-2-ol Substrate [Pd(allyl)Cl]₂ (R)-TolBINAP TsOH·H₂O autoclave Autoclave 1000 psi H₂ 80 °C, 24h reactants->autoclave Add solvent DCM / Benzene solvent->autoclave Add workup Concentration Column Chromatography autoclave->workup Process analysis Yield Determination Chiral HPLC (ee) workup->analysis Analyze

Caption: Experimental workflow for the asymmetric hydrogenation.

logical_relationship catalyst Catalyst System substrate Prochiral Substrate (Pyrazin-2-ol) catalyst->substrate ligand Chiral Ligand ((R)-TolBINAP) ligand->catalyst Forms chiral complex metal Palladium Precursor ([Pd(allyl)Cl]₂) metal->catalyst Active metal center product Chiral Product (Piperazin-2-one) substrate->product Asymmetric Hydrogenation outcome High Yield High ee High dr product->outcome

Caption: Key components and outcomes of the catalytic reaction.

References

Application Note: Gas Chromatography Method for Purity Analysis of 1,2,2-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a gas chromatography (GC) method for the determination of the purity of 1,2,2-Trimethylpiperazine. The described protocol is intended as a starting point for method development and validation in research and quality control environments. The method utilizes a capillary GC system with a flame ionization detector (FID) to achieve separation and quantification of this compound and its potential impurities.

Introduction

This compound is a substituted piperazine derivative with potential applications in pharmaceutical synthesis.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical aspect of quality control.[3] Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of piperazine derivatives.[4][5] This application note provides a detailed protocol for a GC method that can be adapted and validated for the routine analysis of this compound purity.

Experimental Protocol

A detailed experimental workflow for the GC analysis of this compound is provided below.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness, or equivalent.[6][7]

  • Carrier Gas: Helium (99.999% purity) or Hydrogen.[6][7]

  • Gases for FID: Hydrogen (99.999% purity), Air (zero grade).

  • Syringes: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvent: Methanol (HPLC grade).[6][7]

  • Reference Standard: this compound of known purity.

  • Potential Impurities: If available, standards of potential impurities (e.g., other piperazine derivatives, starting materials from synthesis).

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the GC analysis. Optimization may be required based on the specific instrument and column used.

ParameterCondition
Column DB-17, 30 m x 0.53 mm ID, 1.0 µm film thickness
Carrier Gas Helium
Flow Rate 2.0 mL/min (Constant Flow)[6][7]
Injector Temperature 250°C[6][7]
Injection Volume 1.0 µL[6][7]
Split Ratio 50:1[3]
Oven Temperature Program Initial: 100°C, hold for 2 min
Ramp: 10°C/min to 250°C
Hold: 5 min at 250°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C[3]
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (Helium) 30 mL/min
Sample Preparation
  • Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into a GC vial.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by area percent normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Note: This calculation assumes that all components have the same response factor with the FID. For more accurate quantification, the relative response factors for each impurity should be determined using certified reference standards.

Data Presentation

The following table provides an example of how to summarize the quantitative data obtained from the GC analysis.

Peak No.Retention Time (min)ComponentAreaArea %
15.8Impurity 115000.15
27.2Impurity 225000.25
39.5This compound99500099.50
411.1Impurity 310000.10
Total 1000000 100.00

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purity assessment.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol weigh_std->dissolve_std filter Filter Solutions dissolve_std->filter weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dissolve_sample->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the GC analysis of this compound.

purity_assessment cluster_input Input Data cluster_processing Data Processing cluster_calculation Purity Calculation cluster_output Output chromatogram Raw Chromatogram peak_identification Peak Identification (Retention Time) chromatogram->peak_identification peak_integration Peak Integration (Area) chromatogram->peak_integration area_percent Area Percent Calculation peak_identification->area_percent peak_integration->area_percent purity_result Purity Result (%) area_percent->purity_result

Caption: Logical relationship of the purity assessment process.

Conclusion

The gas chromatography method outlined in this application note provides a robust starting point for the purity analysis of this compound. The method is simple, utilizes common laboratory equipment, and can be validated according to ICH guidelines for use in a regulated environment. Further method development and validation should be performed to establish specificity, linearity, accuracy, precision, and robustness for the intended application.

References

Application Note & Protocol: HPLC Analysis of 1,2,2-Trimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of 1,2,2-trimethylpiperazine and its derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a substituted piperazine derivative. Piperazine and its analogues are key structural motifs in many active pharmaceutical ingredients (APIs).[1][2] The accurate and precise quantification of these compounds is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. Due to the lack of a strong chromophore in the piperazine ring, direct UV detection can be challenging, especially for trace-level analysis.[3][4] Therefore, a derivatization step is often employed to introduce a UV-active moiety to the molecule, enhancing detection sensitivity.[3][4][5]

This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with pre-column derivatization for the analysis of this compound derivatives. Additionally, considerations for chiral separation are discussed, which is critical for the analysis of enantiomeric piperazine derivatives.[6][7]

Principle

The analytical method is based on the pre-column derivatization of this compound with a suitable labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a stable, UV-active derivative.[3][4] The derivatized analyte is then separated from other components on a reversed-phase C18 column with a suitable mobile phase and detected using a UV-Vis detector. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of the derivatized standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (Reagent grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Heptafluorobutyric acid (HFBA)

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data acquisition and processing software

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of the derivatized this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 5mM Heptafluorobutyric acid in WaterB: Acetonitrile
Gradient Program 0-10 min: 18% B10-25 min: 18-28% B25-50 min: 28-30% B
Flow Rate 1.0 mL/min[1][4]
Column Temperature 35°C[4]
Detection Wavelength 340 nm (after derivatization with NBD-Cl)[4]
Injection Volume 10 µL[1][4]
Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 1:1 solution of 20 mM HCl and methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from the expected limit of quantification (LOQ) to 150% of the target concentration.

Sample Preparation and Derivatization
  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a 1:1 solution of 20 mM HCl and methanol to achieve a target concentration within the calibration range.

  • Derivatization Reaction:

    • To 1 mL of each standard and sample solution in a clean vial, add 1 mL of a saturated sodium bicarbonate solution.

    • Add 1 mL of a 1 mg/mL solution of NBD-Cl in methanol.

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

    • Cool the mixture to room temperature.

    • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the method. These values are illustrative and would need to be confirmed through a full method validation study.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL[3][5]
Precision (%RSD) < 2%[3][5]
Accuracy (% Recovery) 98 - 102%
Retention Time (RT) Analyte specific, to be determined

Chiral Separation Considerations

For the separation of enantiomers of this compound derivatives, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of chiral pharmaceuticals.[6][7]

Recommended Chiral HPLC Conditions
ParameterRecommended Condition
Column Chiralpak IC (or equivalent cellulose-based column), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 35°C[4]
Detection Wavelength 340 nm (after derivatization)[4]
Injection Volume 10 µL[4]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in HCl/Methanol A->B C Prepare Dilutions B->C D Add Bicarbonate Buffer C->D E Add NBD-Cl Solution D->E F Heat at 60°C E->F G Cool and Filter F->G H Inject into HPLC G->H I Separation on C18 Column H->I J UV Detection at 340 nm I->J K Peak Integration J->K L Quantification using Calibration Curve K->L

Caption: Workflow for HPLC analysis of this compound derivatives.

Logical Relationship for Method Selection

G A Analyte: this compound B Lacks Strong Chromophore A->B D Chiral Compound? A->D C Requires Derivatization for UV Detection B->C E Achiral Analysis (RP-HPLC) D->E No F Enantioselective Analysis (Chiral HPLC) D->F Yes

Caption: Decision tree for selecting the appropriate HPLC method.

References

Application Notes and Protocols for Enhanced Detection of 1,2,2-Trimethylpiperazine Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2-Trimethylpiperazine is a substituted piperazine that, like many aliphatic amines, lacks a strong chromophore or fluorophore, making its direct detection at low concentrations by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a moiety that enhances its detectability. This document provides detailed application notes and protocols for the derivatization of this compound for enhanced detection by Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with UV or fluorescence detection.

The protocols provided are based on well-established derivatization reactions for secondary amines. While specific quantitative performance data for this compound is not widely available in the literature, the data presented for analogous compounds serve as a reliable reference for expected performance.

Derivatization Strategies for this compound

The secondary amine in the this compound ring is the primary site for derivatization. The choice of derivatizing reagent and analytical technique depends on the required sensitivity, selectivity, and available instrumentation.

For HPLC Analysis:

  • Fluorescent Labeling: Reagents that introduce a fluorescent tag are ideal for achieving high sensitivity.

    • Dansyl Chloride (DNS-Cl): Reacts with secondary amines to form highly fluorescent sulfonamide derivatives.

    • 4-Chloro-7-nitrobenzofurazan (NBD-Cl): Forms a stable, UV-active and fluorescent derivative.

    • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Attaches a strongly fluorescent fluorenyl moiety.

For GC-MS Analysis:

  • Acylation: Introduction of an acyl group increases the volatility and thermal stability of the analyte, improving its chromatographic behavior.

    • Trifluoroacetic Anhydride (TFAA): Reacts with the secondary amine to form a trifluoroacetyl derivative, which is highly volatile and provides characteristic mass spectral fragmentation patterns.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of piperazine and other amines using the described derivatization methods. This data can be used as a benchmark for methods developed for this compound.

Derivatization ReagentAnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
NBD-ClPiperazineHPLC-UV30 ppm90 ppm30 - 350 ppm[1]
Dansyl ChlorideAmmoniaLC-MS/MS0.006 µg/mL-0.02 - 1.65 µg/mL[2]
FMOC-ClAmino AcidsLC-ESI-MS/MS1 fmol/µL-up to 125 pmol/µL[3]
TFAABZP & TFMPPGC-MS0.002 - 0.004 µg/mL0.008 - 0.016 µg/mL0 - 10 µg/mL[4][5]

BZP: 1-Benzylpiperazine, TFMPP: 1-(3-Trifluoromethylphenyl)piperazine

Experimental Protocols

Protocol 1: Derivatization with Dansyl Chloride for HPLC-Fluorescence/UV Detection

This protocol describes the pre-column derivatization of this compound with dansyl chloride.

Materials:

  • This compound standard solution

  • Dansyl chloride solution (1 mg/mL in acetone, prepare fresh)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Methylamine solution (2% in water) to quench the reaction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or water).

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.

  • Reaction Quenching: Add 100 µL of 2% methylamine solution to react with the excess dansyl chloride. Vortex and let it stand for 10 minutes at room temperature.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interferences.

  • Analysis by HPLC:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm) or UV detector (~254 nm).

Derivatization_Workflow_Dansyl_Chloride cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Reaction Quenching cluster_analysis Analysis Sample This compound Standard/Sample Mix Mix Sample and Buffer Sample->Mix Buffer 0.1 M Sodium Bicarbonate (pH 9.0) Buffer->Mix Add_Dansyl Add Dansyl Chloride (1 mg/mL in Acetone) Mix->Add_Dansyl Incubate Incubate at 60°C for 30 min (dark) Add_Dansyl->Incubate Quench Add 2% Methylamine Incubate->Quench Stand Stand for 10 min Quench->Stand HPLC HPLC-Fluorescence/UV Analysis Stand->HPLC

Workflow for Dansyl Chloride Derivatization.
Protocol 2: Derivatization with NBD-Cl for HPLC-UV/Fluorescence Detection

This protocol details the derivatization of this compound with 4-chloro-7-nitrobenzofurazan.

Materials:

  • This compound standard solution

  • NBD-Cl solution (5 mM in methanol, prepare fresh)

  • Borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (0.1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 100 µL of the sample or standard, 200 µL of 0.1 M borate buffer (pH 9.0), and 200 µL of 5 mM NBD-Cl solution.

    • Vortex the mixture and incubate at 70°C for 30 minutes in the dark.

  • Reaction Termination: Cool the mixture to room temperature and add 100 µL of 0.1 M HCl to stop the reaction.[4]

  • Analysis by HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector (~470 nm) or Fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm).

Derivatization_Workflow_NBD_Cl cluster_prep Sample Preparation cluster_deriv Derivatization cluster_stop Reaction Termination cluster_analysis Analysis Sample This compound Standard/Sample Mix Mix Sample and Buffer Sample->Mix Buffer 0.1 M Borate Buffer (pH 9.0) Buffer->Mix Add_NBD Add NBD-Cl (5 mM in Methanol) Mix->Add_NBD Incubate Incubate at 70°C for 30 min (dark) Add_NBD->Incubate Stop Add 0.1 M HCl Incubate->Stop HPLC HPLC-UV/Fluorescence Analysis Stop->HPLC

Workflow for NBD-Cl Derivatization.
Protocol 3: Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol is for the derivatization of this compound for analysis by gas chromatography-mass spectrometry.

Materials:

  • This compound standard solution

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable volatile solvent. If in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent and dry the extract.

  • Derivatization Reaction:

    • Evaporate the solvent from the sample/standard to complete dryness under a gentle stream of nitrogen.

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[4][5]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Sample Finalization:

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of ethyl acetate.

  • Analysis by GC-MS:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless inlet.

    • Carrier Gas: Helium.

    • MS Detector: Electron ionization (EI) mode, scanning a suitable mass range.

Derivatization_Workflow_TFAA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_finalize Finalization cluster_analysis Analysis Sample This compound Standard/Sample Dry Evaporate to Dryness Sample->Dry Add_Reagents Add Ethyl Acetate and TFAA Dry->Add_Reagents Incubate Incubate at 70°C for 30 min Add_Reagents->Incubate Evaporate_Excess Evaporate Excess Reagent Incubate->Evaporate_Excess Reconstitute Reconstitute in Ethyl Acetate Evaporate_Excess->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Workflow for TFAA Derivatization.

Signaling Pathways and Logical Relationships

Currently, there is no established scientific literature identifying specific biological signaling pathways in which this compound acts as a key signaling molecule. Piperazine derivatives, as a broad class, are known to have diverse biological activities, including effects on neurotransmitter systems.[6] However, for this compound specifically, its primary relevance in research and drug development is more likely as a synthetic intermediate or a building block in the synthesis of more complex molecules. The logical relationship for its analysis is therefore centered on the chemical derivatization process to enable its detection and quantification, as illustrated in the workflows above.

The following diagram illustrates the general logical relationship for choosing a derivatization strategy based on the analytical requirements.

Logical_Relationship cluster_strategy Derivatization Strategy cluster_hplc_reagents HPLC Reagents cluster_gcms_reagents GC-MS Reagents Analyte This compound (Poorly Detectable) Goal Enhanced Detection & Quantification Analyte->Goal HPLC_path HPLC Analysis Goal->HPLC_path GCMS_path GC-MS Analysis Goal->GCMS_path Dansyl Dansyl Chloride (Fluorescence/UV) HPLC_path->Dansyl NBD NBD-Cl (UV/Fluorescence) HPLC_path->NBD FMOC FMOC-Cl (Fluorescence) HPLC_path->FMOC TFAA TFAA (Acylation) GCMS_path->TFAA

Selection of Derivatization Strategy.

Conclusion

The derivatization of this compound is a crucial step for its sensitive and reliable quantification in various matrices. The choice of derivatization reagent and analytical method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided in these application notes offer robust starting points for method development and can be optimized to meet specific analytical challenges.

References

Application of 1,2,2-Trimethylpiperazine in Medicinal Chemistry Library Synthesis: A Scaffold for Novel 3D-Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazine and its derivatives are well-established "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] The symmetrical nature of the piperazine ring allows for disubstitution on its nitrogen atoms, providing a straightforward strategy for generating chemical diversity. However, the majority of existing piperazine-based compound libraries are built upon unsubstituted or symmetrically substituted piperazine cores. The introduction of specific substitution patterns on the carbon backbone of the piperazine ring offers a compelling strategy to create libraries with greater three-dimensional complexity and to explore novel regions of chemical space. 1,2,2-Trimethylpiperazine is an attractive, yet underutilized, scaffold for diversity-oriented synthesis. The gem-dimethyl group at the C2 position introduces a significant steric constraint, influencing the conformational preference of the ring and the orientation of substituents appended to the nitrogen atoms. This can lead to the generation of compound libraries with distinct spatial arrangements of functional groups, potentially enabling more specific and potent interactions with biological targets.

This application note provides detailed protocols for the synthesis of a diverse chemical library based on the this compound scaffold. The methodologies focus on robust and high-throughput compatible reactions, namely N-acylation and N-alkylation, to append a variety of building blocks to the core scaffold.

Data Presentation: Representative Library Synthesis Data

The following table summarizes the expected quantitative data for the synthesis of a representative set of this compound derivatives using the protocols outlined below. These reactions are amenable to parallel synthesis formats.

EntryScaffold PositionReaction TypeBuilding BlockProductExpected Yield (%)Expected Purity (%)
1N1N-AcylationBenzoyl chloride1-Benzoyl-3,3,4-trimethylpiperazine85-95>95
2N1N-Acylation4-Fluorobenzoyl chloride1-(4-Fluorobenzoyl)-3,3,4-trimethylpiperazine80-90>95
3N1N-AcylationThiophene-2-carbonyl chloride1-(Thiophene-2-carbonyl)-3,3,4-trimethylpiperazine75-85>95
4N1N-AlkylationBenzyl bromide1-Benzyl-3,3,4-trimethylpiperazine70-80>90
5N1N-Alkylation4-Methoxybenzyl chloride1-(4-Methoxybenzyl)-3,3,4-trimethylpiperazine70-80>90
6N1N-Alkylation2-(Bromomethyl)pyridine1-(Pyridin-2-ylmethyl)-3,3,4-trimethylpiperazine65-75>90
7N4N-AcylationAcetyl chloride1-Acetyl-2,2,3-trimethylpiperazine90-98>95
8N4N-AlkylationEthyl iodide1-Ethyl-2,2,3-trimethylpiperazine75-85>90

Experimental Protocols

The following protocols describe the general procedures for the synthesis of a combinatorial library based on the this compound scaffold. These reactions can be performed in parallel using standard laboratory automation.

Protocol 1: N-Acylation of this compound

This protocol details the procedure for the acylation of one of the nitrogen atoms of the this compound scaffold using acid chlorides as building blocks.

Materials:

  • This compound

  • A library of diverse acid chlorides (e.g., benzoyl chloride, 4-fluorobenzoyl chloride, thiophene-2-carbonyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vials/tubes for parallel synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Scaffold Preparation: In each reaction vial, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to each vial.

  • Building Block Addition: To each vial, add a solution of the corresponding acid chloride (1.05 equivalents) in anhydrous DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixtures to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reactions by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude products can be purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired N-acylated this compound derivatives.

Protocol 2: N-Alkylation of this compound

This protocol describes the alkylation of one of the nitrogen atoms of the this compound scaffold using alkyl halides as building blocks.

Materials:

  • This compound

  • A library of diverse alkyl halides (e.g., benzyl bromide, 4-methoxybenzyl chloride, 2-(bromomethyl)pyridine)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vials/tubes for parallel synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To each reaction vial, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile.

  • Building Block Addition: Add the corresponding alkyl halide (1.1 equivalents) to each vial.

  • Reaction: Heat the reaction mixtures to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixtures to room temperature and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude products can be purified by flash column chromatography on silica gel or by preparative HPLC to afford the desired N-alkylated this compound derivatives.

Mandatory Visualization

experimental_workflow cluster_scaffold Scaffold Preparation cluster_library Building Block Libraries cluster_reactions Parallel Synthesis cluster_purification Purification & Analysis scaffold This compound acylation N-Acylation scaffold->acylation alkylation N-Alkylation scaffold->alkylation acid_chlorides R-COCl Library acid_chlorides->acylation alkyl_halides R-X Library alkyl_halides->alkylation purification Parallel Purification (HPLC) acylation->purification alkylation->purification analysis QC (LC-MS, NMR) purification->analysis library Compound Library analysis->library

Caption: Workflow for the parallel synthesis of a this compound-based library.

logical_relationship cluster_concept Core Concept cluster_properties Key Properties cluster_outcome Desired Outcomes scaffold This compound Scaffold steric_hindrance Gem-dimethyl group (Steric Hindrance) scaffold->steric_hindrance conformational_rigidity Conformational Rigidity scaffold->conformational_rigidity novel_3d_shape Novel 3D Molecular Shapes steric_hindrance->novel_3d_shape conformational_rigidity->novel_3d_shape diverse_library Diverse Compound Library novel_3d_shape->diverse_library biological_activity Novel Biological Activity diverse_library->biological_activity

Caption: Rationale for using this compound in library synthesis.

References

Application Notes and Protocols: Chiral Piperazine Derivatives as Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral piperazine derivatives are a significant class of organocatalysts and ligands in asymmetric synthesis. Their rigid cyclic structure, which incorporates a 1,2-diamine motif, makes them effective at inducing stereoselectivity in a variety of chemical transformations.[1] The piperazine scaffold is also a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[2] This dual importance has driven considerable research into the asymmetric synthesis of carbon-substituted piperazines and their application in catalysis.[2][3][4] This document outlines the application of chiral piperazine derivatives as organocatalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Application: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Chiral disubstituted piperazines have demonstrated high efficacy as organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes.[1] This reaction is a valuable method for the synthesis of enantioenriched γ-nitro aldehydes, which are versatile intermediates for the preparation of various biologically active molecules. The piperazine catalyst operates through an enamine-based mechanism, where it activates the aldehyde substrate and facilitates a stereoselective attack on the nitroalkene.

Catalytic Cycle Workflow

G cluster_0 Catalytic Cycle Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Piperazine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Product γ-Nitro Aldehyde Product Iminium->Product + H₂O - Catalyst

Caption: Proposed catalytic cycle for the piperazine-catalyzed asymmetric Michael addition.

Data Presentation

The following table summarizes the performance of (2S,5S)-2,5-dibenzylpiperazine as a catalyst in the asymmetric Michael addition of various aldehydes to trans-β-nitrostyrene.[1]

AldehydeSolvent SystemYield (%)dr (syn:anti)ee (%) (syn)
ButyraldehydeDCM/Hexane (1:2)8698:295
ButyraldehydeiPrOH8295:593
ButyraldehydeDMF5570:3040
PropionaldehydeDCM/Hexane (1:2)8097:396
PentanalDCM/Hexane (1:2)8598:294

Data extracted from a study by Pires, et al.[1] Reaction conditions: 20 mol% catalyst loading.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by (2S,5S)-2,5-dibenzylpiperazine

This protocol is adapted from the literature for the synthesis of γ-nitro aldehydes.[1]

Materials:

  • (2S,5S)-2,5-dibenzylpiperazine (catalyst)

  • trans-β-nitrostyrene (Michael acceptor)

  • Aldehyde (e.g., Butyraldehyde) (Michael donor)

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of trans-β-nitrostyrene (1.0 mmol) in the chosen solvent system (e.g., DCM/Hexane 1:2, 5 mL) at room temperature, add the aldehyde (2.0 mmol).

  • Add (2S,5S)-2,5-dibenzylpiperazine (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexane gradient) to afford the desired γ-nitro aldehyde.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude product.

  • Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase (e.g., Chiralpak AD-H).

Experimental Workflow Diagram

G start Start dissolve Dissolve trans-β-nitrostyrene in solvent start->dissolve add_aldehyde Add Aldehyde dissolve->add_aldehyde add_catalyst Add Chiral Piperazine Catalyst (20 mol%) add_aldehyde->add_catalyst stir Stir at Room Temperature (Monitor by TLC) add_catalyst->stir concentrate Concentrate under Reduced Pressure stir->concentrate purify Purify by Flash Chromatography concentrate->purify analyze Analyze Product (NMR for dr, Chiral HPLC for ee) purify->analyze end End analyze->end

Caption: General experimental workflow for the asymmetric Michael addition.

Conclusion

Chiral piperazine derivatives serve as effective organocatalysts for key asymmetric transformations. The provided data and protocols for the asymmetric Michael addition, using (2S,5S)-2,5-dibenzylpiperazine as a case study, highlight the potential of this catalyst class to yield products with high diastereo- and enantioselectivity. While specific applications of 1,2,2-trimethylpiperazine remain to be documented, the principles and methodologies described herein provide a strong foundation for researchers exploring the catalytic potential of novel chiral piperazine structures in asymmetric synthesis. Further investigation into variously substituted piperazines is warranted to expand the scope and utility of these versatile catalysts in the synthesis of complex chiral molecules for the pharmaceutical and other fine chemical industries.

References

Application Notes and Protocols for Reactions Involving 1,2,2-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 1,2,2-trimethylpiperazine. The information is intended to guide researchers in the synthesis and derivatization of this compound for applications in medicinal chemistry and drug development. The protocols are based on established methodologies for similar piperazine derivatives, as specific experimental data for this compound is not extensively available in published literature.

Introduction to this compound

This compound is a saturated heterocyclic compound containing a piperazine ring substituted with three methyl groups. The presence of these methyl groups, particularly the gem-dimethyl group at the 2-position, introduces steric hindrance that can influence the reactivity of the adjacent nitrogen atoms. This unique structural feature can be exploited to achieve selective functionalization and to synthesize novel derivatives with potential biological activity. Piperazine and its derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to antimicrobial, anticancer, and central nervous system activities, making this compound a valuable scaffold for drug discovery.[1]

Key Reactions and Experimental Protocols

Two fundamental reactions for the derivatization of this compound are N-alkylation and N-arylation. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

Protocol 1: N-Alkylation of this compound with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide. The reaction is a nucleophilic substitution where the secondary amine of the piperazine attacks the electrophilic carbon of the alkyl halide.[2]

Materials:

  • This compound

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add the alkyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Data Presentation: Representative N-Alkylation Reaction Data

The following table summarizes hypothetical quantitative data for the N-alkylation of this compound with benzyl bromide, based on typical yields for similar reactions.

Reactant AReactant BBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundBenzyl BromideK₂CO₃Acetonitrile701285
This compoundEthyl BromideK₂CO₃Acetonitrile601878
Protocol 2: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the N-arylation of this compound with an aryl halide using a palladium catalyst. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3]

Materials:

  • This compound

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by this compound (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Arylation Reaction Data

The following table presents hypothetical quantitative data for the N-arylation of this compound with 4-bromotoluene.

Reactant AReactant BCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compound4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1101692
This compound4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1102481

Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language)

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent_A This compound mixing Mixing & Heating reagent_A->mixing reagent_B Alkyl/Aryl Halide reagent_B->mixing base Base (e.g., K2CO3) base->mixing solvent Solvent (e.g., MeCN) solvent->mixing monitoring Monitoring (TLC/LC-MS) mixing->monitoring quench Quenching monitoring->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-Substituted This compound chromatography->product

Caption: General experimental workflow for the N-alkylation/arylation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR Target g_protein G-Protein receptor->g_protein Blocks Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A second_messenger->pka cellular_response Cellular Response (e.g., Gene Transcription) pka->cellular_response ligand This compound Derivative (Antagonist) ligand->receptor Binding & Inhibition

Caption: Hypothetical signaling pathway showing a this compound derivative as a GPCR antagonist.

Potential Biological Applications

Derivatives of piperazine are integral to many approved drugs, often targeting G-protein coupled receptors (GPCRs) in the central nervous system. The hypothetical signaling pathway above illustrates how a derivative of this compound could act as an antagonist at a GPCR. By binding to the receptor, the ligand could prevent the activation of the associated G-protein, thereby inhibiting the downstream signaling cascade that leads to a specific cellular response. This mechanism is relevant in the development of treatments for various neurological and psychiatric disorders. The unique steric profile of this compound derivatives may offer advantages in terms of receptor selectivity and pharmacokinetic properties.

Conclusion

While specific experimental data for reactions involving this compound is limited, the general protocols for N-alkylation and N-arylation of piperazines provide a solid foundation for the synthesis of novel derivatives. The structural features of this compound make it an interesting scaffold for medicinal chemistry, with the potential to yield compounds with unique biological activities. Further research is warranted to explore the full potential of this versatile building block.

References

Purification of Crude 1,2,2-Trimethylpiperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 1,2,2-trimethylpiperazine. The selection of an appropriate purification technique is critical for obtaining high-purity material essential for research, development, and pharmaceutical applications. The methods outlined below—fractional distillation, recrystallization of hydrochloride salts, and column chromatography—are standard and effective techniques for purifying substituted piperazines.

Introduction to Purification Strategies

Crude this compound, often obtained from synthesis, may contain various impurities such as starting materials, byproducts (e.g., isomers, over-alkylated products), and residual solvents. The choice of purification method depends on the nature of these impurities, the physical state of the crude product (liquid or solid), and the desired final purity. A general workflow for the purification of crude this compound is presented below.

Purification Workflow for this compound crude Crude this compound distillation Fractional Distillation crude->distillation  For volatile impurities and isomers recrystallization Recrystallization as Hydrochloride Salt crude->recrystallization  For non-volatile impurities and ease of handling chromatography Column Chromatography crude->chromatography  For complex mixtures and high purity requirements analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product  Purity Confirmed

Caption: General purification workflow for crude this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative quantitative data for the purification of substituted piperazines. While specific data for this compound is limited in the public domain, the data for structurally similar compounds such as dimethylpiperazines provide a useful reference for expected outcomes.

Purification TechniqueCompound AnalogueInitial PurityFinal PurityTypical YieldKey Advantages & Disadvantages
Fractional Distillation 2,5-Dimethylpyrazine~90%>98%60-85%Advantages: Scalable, effective for removing non-volatile impurities and some isomers.[1] Disadvantages: Requires a significant difference in boiling points, potential for thermal degradation.[1]
Recrystallization (as Salt) cis-2,6-DimethylpiperazineNot specified>99% (after double recrystallization)~63%Advantages: Can yield very high purity, effective for removing insoluble impurities.[2] Disadvantages: Yield can be reduced, requires conversion to and from the salt form.
Column Chromatography Monosubstituted PiperazinesVariable>98%50-80%Advantages: High separation efficiency for complex mixtures.[3] Disadvantages: Can be labor-intensive, requires large solvent volumes, potential for product loss on the column.

Experimental Protocols

Protocol 1: Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with different boiling points. This technique is particularly useful if the impurities are significantly less or more volatile than the desired product. For high-boiling amines, vacuum distillation is often employed to prevent thermal decomposition.

Materials and Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum pump and gauge (for vacuum distillation)

  • Boiling chips or magnetic stirrer

Procedure:

  • Assembly: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow a temperature gradient to establish in the column.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. The first fraction will likely contain lower-boiling impurities. A stable temperature reading close to the boiling point of this compound indicates the collection of the pure compound.

  • Analysis: Analyze the purity of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Shutdown: Stop the distillation before the distilling flask runs dry.

Fractional Distillation Workflow start Start with Crude Product setup Assemble Distillation Apparatus start->setup charge Charge Flask with Crude Material setup->charge heat Gentle Heating charge->heat equilibrate Establish Temperature Gradient heat->equilibrate collect Collect Fractions based on Boiling Point equilibrate->collect analyze Analyze Fraction Purity (GC-MS) collect->analyze combine Combine Pure Fractions analyze->combine end_product Purified this compound combine->end_product

Caption: Experimental workflow for fractional distillation.

Protocol 2: Recrystallization as a Hydrochloride Salt

Converting the basic this compound to its hydrochloride salt can facilitate purification by recrystallization. The salt is often a crystalline solid, even if the free base is an oil, and may have different solubility properties than the impurities.

Materials and Equipment:

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Vacuum source

  • pH paper

  • Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol)

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether)

Procedure:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol).

    • Slowly add a solution of hydrochloric acid while stirring. Monitor the pH to ensure the solution becomes acidic.

    • The hydrochloride salt should precipitate. If not, cooling the mixture in an ice bath may induce precipitation.

    • Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the salt completely.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • (Optional) Conversion back to Free Base:

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base (e.g., NaOH).

    • Extract the free base with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Recrystallization Workflow start Crude this compound dissolve Dissolve in Solvent start->dissolve acidify Add HCl to form Salt dissolve->acidify precipitate Precipitate Crude Salt acidify->precipitate filter_crude Filter Crude Salt precipitate->filter_crude dissolve_hot Dissolve in Minimal Hot Solvent filter_crude->dissolve_hot cool Cool to Crystallize dissolve_hot->cool filter_pure Filter Purified Salt cool->filter_pure dry Dry Purified Salt filter_pure->dry end_product Purified Hydrochloride Salt dry->end_product

Caption: Experimental workflow for purification via recrystallization as a hydrochloride salt.

Protocol 3: Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For basic compounds like this compound, care must be taken to avoid strong interactions with the acidic silica gel, which can lead to peak tailing and poor separation.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Triethylamine (optional, as a modifier)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. The ideal eluent should provide good separation between this compound and its impurities, with an Rf value for the product of approximately 0.2-0.4. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • A gradient elution, where the polarity of the eluent is gradually increased, may be necessary for complex mixtures.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow start Crude Product tlc TLC for Eluent Selection start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample onto Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end_product Purified Product evaporate->end_product

Caption: Experimental workflow for column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds to determine purity and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis to determine purity.

References

Application Notes & Protocols for the Scale-Up Synthesis of 1,2,2-Trimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs. This document provides detailed application notes and scalable protocols for the synthesis of derivatives based on the 1,2,2-trimethylpiperazine core, a C-substituted, asymmetric building block. The protocols outlined below begin with the construction of the core heterocycle from commercially available starting materials and extend to common, industrially relevant N-arylation and N-alkylation derivatization reactions. Emphasis is placed on process scalability, yield optimization, and purification strategies suitable for drug development campaigns.

Overall Synthetic Strategy

The multi-step synthesis for producing diverse this compound derivatives is designed for scalability and efficiency. The strategy involves four key stages:

  • Synthesis of Key Intermediate (I): Preparation of 2-methyl-1,2-propanediamine from 2-amino-2-methyl-1-propanol via reductive amination.

  • Piperazine Ring Formation (II): Cyclization of the diamine intermediate with 1,2-dichloroethane to form 2,2-dimethylpiperazine.

  • Core Synthesis (III): Selective mono-N-methylation of 2,2-dimethylpiperazine to yield the this compound core.

  • Parallel Derivatization (IV): Subsequent N-arylation or N-alkylation to produce the final library of target molecules.

G cluster_0 Stage I: Diamine Synthesis cluster_1 Stage II: Ring Formation cluster_2 Stage III: Core Synthesis cluster_3 Stage IV: Parallel Derivatization A 2-Amino-2-methyl-1-propanol I Intermediate I (2-Methyl-1,2-propanediamine) A->I Reductive Amination (NH3, H2, Catalyst) II Intermediate II (2,2-Dimethylpiperazine) I->II Cyclization (1,2-Dichloroethane) III Core Structure (this compound) II->III Selective N-Methylation (e.g., Eschweiler-Clarke) IVa N-Aryl Derivatives III->IVa Buchwald-Hartwig (Ar-X, Pd Catalyst) IVb N-Alkyl Derivatives III->IVb Reductive Amination (R-CHO, Reducing Agent)

Caption: Overall 4-stage synthetic workflow.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Methyl-1,2-propanediamine (I)

This protocol is adapted from a patented industrial method involving the catalytic amination of a commercially available amino alcohol.[1]

Methodology:

  • Charge a high-pressure autoclave with 2-amino-2-methyl-1-propanol and a suitable hydrogenation catalyst (e.g., Raney Nickel or a supported Cobalt catalyst).

  • Seal the autoclave and purge the system by pressurizing with nitrogen (10 bar) followed by vacuum, repeated three times.

  • Repeat the purge cycle with hydrogen (10 bar).

  • Introduce liquid ammonia into the cooled autoclave, followed by pressurizing with hydrogen gas to the target pressure.

  • Commence stirring and heat the reactor to the specified temperature. Maintain constant pressure by supplying hydrogen as it is consumed.

  • Monitor the reaction progress by measuring hydrogen uptake. Once the reaction is complete, cool the reactor to ambient temperature and vent the excess ammonia and hydrogen safely.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product is purified by fractional distillation under reduced pressure to yield the final diamine.

Quantitative Data (Illustrative Scale-Up Batch):

ParameterValueUnit
Scale (Starting Material)10.0kg
2-Amino-2-methyl-1-propanol112.2mol
Catalyst (Raney Ni, 50% slurry)500g
Liquid Ammonia45kg
Hydrogen Pressure80bar
Reaction Temperature180°C
Reaction Time10h
Isolated Yield 8.5 kg
Purity (by GC) >98 %
Molar Yield 86 %
Protocol 2: Synthesis of 2,2-Dimethylpiperazine (II)

This protocol employs a classical cyclization approach. To minimize polymerization, a high-dilution principle or slow addition of the dichloroethane is recommended on a large scale.

Methodology:

  • Set up a reactor equipped with a mechanical stirrer, condenser, dropping funnel, and temperature probe.

  • Charge the reactor with ethanol and sodium carbonate.

  • Add 2-methyl-1,2-propanediamine (I) to the reactor and heat the mixture to reflux.

  • Slowly add a solution of 1,2-dichloroethane in ethanol to the refluxing mixture over several hours using the dropping funnel.

  • After the addition is complete, maintain the reflux for an additional 12-18 hours, monitoring by GC-MS for the disappearance of the starting diamine.

  • Cool the reaction mixture and filter off the inorganic salts (sodium carbonate and sodium chloride).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by vacuum distillation to yield 2,2-dimethylpiperazine.

Quantitative Data (Illustrative Scale-Up Batch):

ParameterValueUnit
Scale (Diamine I)8.0kg
2-Methyl-1,2-propanediamine90.7mol
1,2-Dichloroethane9.0kg (90.9 mol)
Sodium Carbonate24.0kg
Solvent (Ethanol)100L
Reaction Temperature78°C (Reflux)
Addition Time6h
Isolated Yield 7.1 kg
Purity (by GC) >97 %
Molar Yield 68 %
Protocol 3: Synthesis of this compound Core (III)

This protocol uses a modified Eschweiler-Clarke reaction for selective mono-N-methylation, which is cost-effective for large-scale production.

Methodology:

  • To a cooled (0-5 °C) solution of 2,2-dimethylpiperazine (II) in a suitable solvent (e.g., THF or Methanol), add formic acid dropwise while maintaining the temperature.

  • Slowly add an aqueous solution of formaldehyde to the mixture, ensuring the temperature does not exceed 15 °C.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux until gas evolution (CO₂) ceases (typically 4-6 hours).

  • Cool the reaction mixture and carefully basify to pH >12 with a concentrated NaOH solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the this compound core.

Quantitative Data (Illustrative Scale-Up Batch):

ParameterValueUnit
Scale (Piperazine II)7.0kg
2,2-Dimethylpiperazine61.3mol
Formic Acid (98%)3.1kg (67.4 mol)
Formaldehyde (37% aq.)5.5L (67.4 mol)
Reaction Temperature80°C (Reflux)
Reaction Time5h
Isolated Yield 6.8 kg
Purity (by LC-MS) >98 %
Molar Yield 86 %
Protocol 4: Derivatization via N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a scalable palladium-catalyzed cross-coupling reaction to form N-aryl derivatives.

G A Charge Reactor: - this compound (III) - Aryl Halide (Ar-X) - Solvent (e.g., Toluene) B Inert Atmosphere: Purge with N2/Ar (3x) A->B C Add Catalyst System: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) B->C D Heat Reaction: Stir at 90-110 °C C->D E Monitor Progress: Sample for LC-MS analysis D->E E->D <95% conversion F Reaction Quench: Cool and add water E->F >95% conversion G Workup: - Separate Layers - Extract Aqueous (x2) F->G H Purification: - Combine Organics, Dry, Filter - Concentrate Solvent - Crystallize or Chromatograph G->H I Isolate Final Product: Dry under vacuum H->I

Caption: Scale-up workflow for N-Arylation.

Methodology:

  • Charge a reactor with this compound (III), the desired aryl halide, and a robust solvent like toluene or CPME.

  • De-gas the mixture by bubbling nitrogen or argon through it for 30 minutes.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • Heat the reaction mixture under an inert atmosphere to 90-110 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the mixture, quench with water, and perform an aqueous workup.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry, filter, and concentrate.

  • Purify the product by crystallization or column chromatography.

Quantitative Data (Illustrative 1 mol Scale):

ParameterValueUnit
This compound128.2g (1.0 mol)
Aryl Bromide1.05mol
Pd₂(dba)₃0.005mol %
Xantphos0.01mol %
Sodium tert-butoxide1.4mol
Solvent (Toluene)1.5L
Typical Yield 80-95 %
Typical Purity >99 % (post-crystallization)
Protocol 5: Derivatization via N-Alkylation (Reductive Amination)

This protocol details a clean and efficient method for N-alkylation using an aldehyde or ketone.

Methodology:

  • Dissolve this compound (III) and the desired aldehyde/ketone in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to control any exotherm.

  • Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product via column chromatography or by forming and crystallizing a suitable salt.

Quantitative Data (Illustrative 1 mol Scale):

ParameterValueUnit
This compound128.2g (1.0 mol)
Aldehyde/Ketone1.1mol
Sodium Triacetoxyborohydride1.3mol
Solvent (DCM)2.0L
Typical Yield 85-98 %
Typical Purity >98 % (post-purification)

Conclusion

The synthetic routes and protocols provided herein offer a robust and scalable platform for the production of diverse this compound derivatives. The methods employ cost-effective starting materials and utilize established, industrially viable chemical transformations. These application notes serve as a comprehensive guide for process chemists and drug development scientists engaged in the synthesis of novel piperazine-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,2,2-Trimethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 1,2,2-trimethylpiperazine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of reductive amination of ethylenediamine with isobutyraldehyde.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Imine Formation: The initial condensation between ethylenediamine and isobutyraldehyde to form the cyclic imine intermediate may be slow or incomplete. 2. Inactive Reducing Agent: The reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling. 3. Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction kinetics or too high, leading to side reactions. 4. Presence of Water: Excess water can interfere with the reducing agent and hydrolysis of the imine intermediate.1. Promote Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid, to accelerate imine formation.[1] Ensure the reaction is stirred efficiently. 2. Use Fresh Reducing Agent: Use a freshly opened bottle of the reducing agent or one that has been stored under anhydrous conditions. 3. Optimize Temperature: Screen a range of temperatures. For many reductive aminations, room temperature is sufficient, but gentle heating (e.g., 40-50 °C) may improve the rate.[2] 4. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware.
Formation of Significant Byproducts 1. Over-alkylation: The desired product can react further to form quaternary ammonium salts. 2. Isobutyraldehyde Self-Condensation: Aldehydes can undergo self-condensation (aldol reaction) under acidic or basic conditions. 3. Incomplete Cyclization: Linear aminal or amino-imine intermediates may be present.1. Control Stoichiometry: Use a slight excess of ethylenediamine relative to isobutyraldehyde to minimize over-alkylation of the product. 2. Slow Addition of Aldehyde: Add the isobutyraldehyde slowly to the reaction mixture containing ethylenediamine to maintain a low concentration of the aldehyde. 3. Optimize Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time for complete cyclization.
Difficult Purification 1. Co-elution of Product and Impurities: The polarity of the desired product may be similar to that of certain byproducts. 2. Product is an Oil: The free base of this compound is likely an oil, which can be challenging to handle and purify.1. Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution may be necessary. For basic compounds like piperazines, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation on silica gel.[3] 2. Salt Formation: Convert the oily free base to a hydrochloride salt to facilitate purification by recrystallization. This can be achieved by dissolving the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same or a compatible solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for synthesizing substituted piperazines is through reductive amination.[4] For this compound, a likely route involves the reaction of ethylenediamine with isobutyraldehyde to form a cyclic imine intermediate, which is then reduced in situ. The final methylation step can be achieved, for example, using formaldehyde and a reducing agent (Eschweiler-Clarke reaction).[5]

Q2: Which reducing agents are suitable for the reductive amination step?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for reductive aminations as they are mild and selective.[6] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[6] Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable, greener alternative.[5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Staining the TLC plate with a potassium permanganate solution can help visualize the amine products.

Q4: My NMR spectrum shows broad peaks for the product. What could be the cause?

A4: Broad peaks in the NMR spectrum of amines can be due to proton exchange or the presence of small amounts of acid, which can lead to protonation/deprotonation on the NMR timescale.[7] It can also indicate the presence of impurities. Purification by conversion to the hydrochloride salt and subsequent recrystallization may yield a cleaner spectrum.

Q5: What are some suitable solvents for the synthesis of this compound by reductive amination?

A5: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using borohydride reagents.[8] Protic solvents like methanol or ethanol can also be used, particularly with sodium borohydride as the reductant.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination and N-Methylation

Step A: Synthesis of 2,2-Dimethylpiperazine

  • Materials:

    • Ethylenediamine

    • Isobutyraldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethylenediamine (1.0 eq) and anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of isobutyraldehyde (2.0 eq) in dichloromethane.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Slowly add sodium triacetoxyborohydride (2.2 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethylpiperazine.

Step B: N-Methylation of 2,2-Dimethylpiperazine (Eschweiler-Clarke Reaction)

  • Materials:

    • Crude 2,2-dimethylpiperazine from Step A

    • Formaldehyde (37% in water)

    • Formic acid (90%)

  • Procedure:

    • To a round-bottom flask, add the crude 2,2-dimethylpiperazine (1.0 eq).

    • Add formic acid (2.5 eq) and then formaldehyde solution (2.2 eq) with stirring.

    • Heat the reaction mixture to reflux (around 100 °C) for 6-8 hours, or until the evolution of carbon dioxide ceases.

    • Cool the mixture to room temperature and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by distillation or column chromatography.

Data Presentation

The following tables present illustrative data on how varying reaction conditions might affect the yield and purity of this compound synthesis.

Table 1: Effect of Reducing Agent on the Synthesis of 2,2-Dimethylpiperazine

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaBH(OAc)₃DCM25128592
2NaBH₃CNMeOH25128290
3H₂ (50 psi), Pd/CEtOH40187895
4NaBH₄MeOH25126585

Table 2: Optimization of N-Methylation of 2,2-Dimethylpiperazine

EntryHCHO (eq)HCOOH (eq)Temperature (°C)Time (h)Yield (%)Purity (%)
11.11.210087588
22.22.510089296
32.22.580128894
43.03.510089093 (minor over-methylation)

Visualizations

G cluster_0 Step A: Reductive Amination cluster_1 Step B: N-Methylation A Ethylenediamine + Isobutyraldehyde B Cyclic Imine Intermediate A->B Condensation (+ Acetic Acid catalyst) C 2,2-Dimethylpiperazine B->C Reduction (+ NaBH(OAc)3) D 2,2-Dimethylpiperazine E This compound D->E Eschweiler-Clarke Reaction (+ HCHO, HCOOH)

Caption: Synthetic workflow for this compound.

G Start Low Yield of this compound Check_Reagents Are reagents (especially reducing agent) and solvents fresh and anhydrous? Start->Check_Reagents Optimize_Imine Promote imine formation: - Add catalytic acetic acid - Increase reaction time Check_Reagents->Optimize_Imine No Check_Methylation Is N-methylation incomplete? Check_Reagents->Check_Methylation Yes Optimize_Imine->Check_Methylation Optimize_Reduction Optimize reduction step: - Increase temperature moderately - Use fresh reducing agent Optimize_Methylation Optimize Eschweiler-Clarke: - Ensure sufficient HCHO/HCOOH - Increase reaction time/temperature Check_Methylation->Optimize_Methylation Yes Purification Review purification strategy: - Optimize chromatography - Consider salt formation Check_Methylation->Purification No Optimize_Methylation->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for low yield.

References

Identifying and characterizing byproducts in 1,2,2-Trimethylpiperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,2-trimethylpiperazine. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is a two-step process. It begins with the condensation reaction of ethylenediamine and pinacolone to form an intermediate, which is then subjected to a reduction step to yield the final product.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete Condensation: The initial reaction between ethylenediamine and pinacolone may not have gone to completion.

  • Suboptimal Reduction: The reducing agent may not be effective, or the reaction conditions (temperature, pressure, catalyst) may not be optimal for the reduction of the intermediate.

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

  • Purification Losses: The purification process, such as distillation or chromatography, may lead to a loss of product.

Q3: I am observing unexpected peaks in my GC-MS/HPLC analysis. What could they be?

A3: Unexpected peaks are likely byproducts of the reaction. Based on the reaction mechanism, the most probable byproducts include:

  • A Dihydro-1,4-diazepine Derivative: A seven-membered ring compound can form as a byproduct of the condensation reaction.[1][2]

  • Unreduced Intermediate: If the reduction step is incomplete, the intermediate from the condensation of ethylenediamine and pinacolone will be present.

  • Pinacolone Self-Condensation Products: Pinacolone can undergo self-condensation (an aldol-type reaction) under certain conditions, leading to various impurities.[]

  • N-Alkylated Ethylenediamine: If the reaction conditions are not carefully controlled, side reactions involving the starting materials can occur.

Q4: How can I minimize the formation of the dihydro-1,4-diazepine byproduct?

A4: The formation of the seven-membered diazepine ring is a competing reaction pathway. To favor the formation of the six-membered piperazine ring, consider the following strategies:

  • Control of Stoichiometry: Using a slight excess of ethylenediamine may favor the desired reaction pathway.

  • Reaction Temperature: Optimizing the reaction temperature can influence the selectivity of the condensation reaction. It is advisable to conduct small-scale experiments at different temperatures to determine the optimal conditions.

  • Catalyst: The choice of catalyst for the condensation step can also affect the product distribution.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to no conversion of starting materials Ineffective condensation or reduction conditions.- Verify the quality and reactivity of your starting materials and reagents. - For the condensation step, ensure the reaction temperature is appropriate. - For the reduction step, check the activity of the catalyst and ensure the reaction is running under the correct temperature and pressure.
Presence of a major byproduct with a higher molecular weight Formation of a dihydro-1,4-diazepine derivative.- Optimize the stoichiometry of the reactants. - Adjust the reaction temperature to favor the formation of the piperazine ring.[1][2]
Multiple unidentified peaks in the chromatogram Contamination of starting materials or side reactions.- Analyze the purity of the starting ethylenediamine and pinacolone. - Consider purifying the starting materials if significant impurities are detected. - Optimize reaction conditions (temperature, reaction time) to minimize side reactions.
Product is an oil instead of a solid Presence of impurities.- The presence of byproducts can lower the melting point of the final product. - Purify the product using fractional distillation or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and available equipment.

Step 1: Condensation of Ethylenediamine and Pinacolone

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine ethylenediamine (1.0 equivalent) and pinacolone (1.05 equivalents) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by GC-MS or TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Reduction of the Intermediate

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent (e.g., sodium borohydride in portions, or use catalytic hydrogenation with a suitable catalyst like Raney nickel or Pd/C).

  • If using catalytic hydrogenation, transfer the mixture to a high-pressure autoclave and pressurize with hydrogen gas.

  • Stir the reaction mixture at the appropriate temperature and pressure until the reduction is complete (monitor by GC-MS).

  • After the reaction is complete, carefully quench any remaining reducing agent and filter off the catalyst (if applicable).

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography.

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or methanol.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400) to detect a wide range of potential byproducts.

  • Data Analysis: Compare the obtained mass spectra of the unknown peaks with spectral libraries (e.g., NIST) for tentative identification. Analyze the fragmentation patterns to deduce the structures of the byproducts.

Protocol 3: HPLC Analysis for Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate or formic acid for MS compatibility) is often effective.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) as piperazine derivatives may have weak chromophores, or use a mass spectrometer (LC-MS) for better sensitivity and identification.

  • Data Analysis: Determine the purity of the product by calculating the peak area percentage of the main product relative to the total peak area of all components.

Byproduct Characterization

Potential Byproduct Expected Analytical Data
5,7,7-Trimethyl-2,3-dihydro-1H-1,4-diazepine GC-MS: A molecular ion peak corresponding to C9H18N2. Fragmentation may involve the loss of methyl or ethyl groups. NMR: Characteristic signals for the diazepine ring protons and carbons.
Unreduced Condensation Intermediate GC-MS: A molecular ion peak corresponding to the imine or dihydropyrazine intermediate. NMR: Presence of imine (C=N) signals in the 13C NMR spectrum.
Pinacolone Aldol Adduct GC-MS: A molecular ion peak corresponding to the dimer of pinacolone. NMR: Signals corresponding to a β-hydroxy ketone structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Ethylenediamine + Pinacolone condensation Condensation Reaction start->condensation intermediate Crude Intermediate condensation->intermediate reduction Reduction intermediate->reduction crude_product Crude this compound reduction->crude_product purification Purification (Distillation/Chromatography) crude_product->purification sampling Sample from Crude Product crude_product->sampling final_product Pure this compound purification->final_product nmr NMR Spectroscopy purification->nmr gcms GC-MS Analysis sampling->gcms hplc HPLC Analysis sampling->hplc byproduct_id Byproduct Identification gcms->byproduct_id purity_assessment Purity Assessment hplc->purity_assessment structure_confirmation Structure Confirmation nmr->structure_confirmation

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_peaks Identifying Unexpected Peaks start Problem Encountered low_yield Low Yield start->low_yield unexpected_peaks Unexpected Peaks in Analysis start->unexpected_peaks check_reagents Check Reagent Quality low_yield->check_reagents optimize_condensation Optimize Condensation (Temp, Time) low_yield->optimize_condensation optimize_reduction Optimize Reduction (Catalyst, Temp, Pressure) low_yield->optimize_reduction check_purification Review Purification Procedure low_yield->check_purification run_gcms Perform GC-MS Analysis unexpected_peaks->run_gcms isolate_byproduct Isolate Byproduct (Prep-HPLC/Column) unexpected_peaks->isolate_byproduct compare_library Compare with Spectral Libraries run_gcms->compare_library analyze_fragmentation Analyze Fragmentation Patterns run_gcms->analyze_fragmentation elucidate_structure Elucidate Structure compare_library->elucidate_structure analyze_fragmentation->elucidate_structure run_nmr Perform NMR on Isolated Byproduct isolate_byproduct->run_nmr run_nmr->elucidate_structure

Caption: Troubleshooting logic for this compound synthesis.

References

Overcoming poor yield in the synthesis of 1,2,2-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,2-trimethylpiperazine. Our aim is to help you overcome common challenges, particularly those related to poor reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield for the two-step synthesis of this compound is consistently low. What are the most likely causes?

A1: Low overall yield in this synthesis can stem from inefficiencies in either of the two key stages: the formation of the 2-methyl-1,2-propanediamine precursor or the subsequent reductive amination/cyclization step with acetone. It is crucial to analyze each step independently to pinpoint the source of the low yield. Incomplete conversion, side reactions, and purification losses are the most common culprits.

Q2: I am experiencing a low yield in the first step, the synthesis of 2-methyl-1,2-propanediamine from 2-amino-2-methyl-1-propanol. How can I improve this?

A2: The synthesis of 2-methyl-1,2-propanediamine via catalytic amination is sensitive to several factors. A high selectivity of 88.3% with a conversion of 45.6% has been reported over a Raney Nickel catalyst.[1] Potential causes for low yield and corresponding troubleshooting steps are outlined below:

  • Catalyst Activity: The activity of the Raney Nickel catalyst is crucial. Ensure the catalyst is fresh or properly activated. Catalyst poisoning can also occur, so ensure all reagents and solvents are of high purity.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (160-220 °C) and pressures (2.0-3.0 MPa of hydrogen).[1] Ensure your equipment can safely handle these conditions and that temperature and pressure are accurately controlled.

  • Ammonia Concentration: An excess of liquid ammonia is used to drive the reaction towards the diamine product. Ensure the correct molar ratio of ammonia to the starting amino alcohol is used.

  • Stirring and Mass Transfer: Inadequate stirring can lead to poor contact between the reactants, catalyst, and hydrogen gas, resulting in lower conversion rates. Ensure efficient agitation of the reaction mixture.

Q3: The second step, the reductive amination of 2-methyl-1,2-propanediamine with acetone, is giving me a poor yield of this compound. What should I investigate?

A3: Reductive amination is a powerful tool, but its success depends on carefully controlling the reaction conditions to favor the formation of the desired piperazine ring over side reactions.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used for reductive aminations. NaBH₃CN is often preferred as it is more selective for the reduction of the imine intermediate over the ketone starting material.[2] However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride (STAB) is a popular and effective alternative.

  • pH Control: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6). This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid. However, the subsequent reduction by borohydride reagents is more efficient at a neutral or slightly basic pH. Careful optimization of the pH throughout the reaction is key.

  • Side Reactions:

    • Aldol Condensation of Acetone: Acetone can undergo self-condensation under basic conditions, consuming the starting material and complicating purification.[3]

    • Formation of Seven-Membered Rings: While less common, the reaction of a 1,2-diamine with two molecules of acetone can potentially lead to the formation of a seven-membered benzodiazepine-like ring, as has been observed with other diamines.[4][5][6]

    • Incomplete Cyclization: The intermediate imine may not fully cyclize, leading to a mixture of linear and cyclic products.

  • Reaction Temperature: The reaction is typically carried out at room temperature. Higher temperatures can promote side reactions.

Q4: I am observing multiple spots on my TLC plate after the reductive amination reaction, making purification difficult. What are these impurities likely to be?

A4: The impurities are likely a combination of unreacted starting materials (2-methyl-1,2-propanediamine and acetone), the intermediate imine, and potentially side products from aldol condensation or alternative cyclizations. Incomplete reduction of the imine is a common issue.[7]

Q5: How can I effectively purify the final this compound product?

A5: Purification can be challenging due to the similar polarities of the product and some impurities.

  • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be an effective method for separating it from less volatile impurities.

  • Column Chromatography: Silica gel chromatography can be used. A common eluent system for amines is a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine to prevent tailing on the acidic silica gel.

  • Acid-Base Extraction: As an amine, this compound can be converted to its hydrochloride salt by treatment with HCl. The salt will be water-soluble, allowing for extraction and separation from non-basic organic impurities. The free base can then be regenerated by treatment with a base like NaOH.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of this compound?

Q: What are the key safety precautions I should take during this synthesis?

A:

  • High-Pressure Reactions: The synthesis of the diamine precursor involves high-pressure hydrogen and ammonia gas. This should only be performed in a properly rated and maintained autoclave by trained personnel.

  • Flammable Solvents: Many of the solvents used (e.g., methanol, acetone, dichloromethane) are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Corrosive Reagents: Handle acids and bases with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Cyanide Compounds: If using sodium cyanoborohydride, be aware of the potential for the release of toxic hydrogen cyanide gas, especially under acidic conditions.

Q: Can I use a different starting material for the synthesis of the diamine precursor?

A: The presented protocol uses 2-amino-2-methyl-1-propanol. While other routes to 2-methyl-1,2-propanediamine may exist, this starting material is commercially available and the synthetic route is documented.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Methyl-1,2-propanediamine [1]

ParameterValue
Starting Material2-Amino-2-methyl-1-propanol
CatalystRaney Nickel
ReagentsLiquid Ammonia, Hydrogen
Temperature160-220 °C
Pressure2.0-3.0 MPa
Reported Conversion45.6%
Reported Selectivity88.3%

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,2-propanediamine

Materials:

  • 2-Amino-2-methyl-1-propanol

  • Raney Nickel catalyst (handle with care, pyrophoric when dry)

  • Liquid Ammonia

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add 2-amino-2-methyl-1-propanol and the Raney Nickel catalyst (typically 2-10% by weight of the starting material).

  • Seal the autoclave and purge the system with hydrogen gas to remove any air.

  • Introduce liquid ammonia into the autoclave. The molar ratio of ammonia to 2-amino-2-methyl-1-propanol should be in the range of 1.5 to 6.

  • Pressurize the autoclave with hydrogen to an initial pressure of 2.0-3.0 MPa.

  • Heat the reaction mixture to 160-220 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 6-15 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the resulting solution by distillation to obtain pure 2-methyl-1,2-propanediamine.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • 2-Methyl-1,2-propanediamine

  • Acetone

  • Methanol (or another suitable solvent like dichloromethane)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1,2-propanediamine in methanol.

  • Add acetone (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (STAB or NaBH₃CN, 1.5-2.0 equivalents) in portions, keeping the temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Methyl-1,2-propanediamine cluster_step2 Step 2: Synthesis of this compound start1 2-Amino-2-methyl-1-propanol reaction1 Catalytic Amination (160-220°C, 2-3 MPa) start1->reaction1 reagents1 Raney Ni, NH₃, H₂ reagents1->reaction1 workup1 Filtration & Distillation reaction1->workup1 product1 2-Methyl-1,2-propanediamine workup1->product1 start2 2-Methyl-1,2-propanediamine product1->start2 Precursor for Step 2 reaction2 Reductive Amination (Room Temperature) start2->reaction2 reagents2 Acetone, STAB/NaBH₃CN, Acetic Acid reagents2->reaction2 workup2 Quench, Extraction, Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Overall synthetic workflow for this compound.

troubleshooting_yield cluster_step1_issues Step 1: Diamine Synthesis Issues cluster_step2_issues Step 2: Reductive Amination Issues start Poor Yield of this compound catalyst Inactive Catalyst start->catalyst conditions Suboptimal T/P start->conditions reagents1 Incorrect Reagent Ratio start->reagents1 reducing_agent Incorrect Reducing Agent start->reducing_agent ph Suboptimal pH start->ph side_reactions Side Reactions start->side_reactions solution1 solution1 catalyst->solution1 Solution: Use fresh/activated catalyst solution2 solution2 conditions->solution2 Solution: Verify T and P control solution3 solution3 reagents1->solution3 Solution: Check molar ratios solution4 solution4 reducing_agent->solution4 Solution: Consider STAB or NaBH₃CN solution5 solution5 ph->solution5 Solution: Optimize pH for imine formation and reduction solution6 solution6 side_reactions->solution6 Solution: Control temperature, monitor reaction

Caption: Troubleshooting logic for low yield in the synthesis.

References

Troubleshooting peak tailing in HPLC analysis of 1,2,2-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of 1,2,2-Trimethylpiperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is most frequently caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the silica-based stationary phase.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetric peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

Q3: What type of HPLC column is best suited for the analysis of this compound?

For the analysis of basic compounds like this compound, the choice of HPLC column is crucial to obtaining symmetrical peaks. Here are some recommendations:

  • End-capped C18 or C8 columns: These are standard reversed-phase columns where the residual silanol groups have been chemically deactivated ("capped") to reduce secondary interactions.[2]

  • Polar-embedded columns: These columns have a polar functional group embedded within the alkyl chain of the stationary phase, which helps to shield the residual silanol groups and can improve peak shape for basic compounds.

  • "Base-deactivated" columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often featuring high-purity silica and advanced bonding and end-capping technologies.

  • Hybrid silica-polymer columns: These columns offer a wider usable pH range, allowing for the use of higher pH mobile phases where the basic analyte is neutral and less likely to interact with silanol groups.

Q4: Can mobile phase additives help to reduce peak tailing?

Yes, mobile phase additives can be very effective in reducing peak tailing for basic compounds. Common additives include:

  • Competing bases: Small amounts of a competing base, such as triethylamine (TEA) or diethylamine (DEA), can be added to the mobile phase (e.g., 0.1% v/v).[5] These additives interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with the analyte.

  • Buffers: Using a buffer in the mobile phase helps to maintain a constant pH, which is crucial for reproducible retention times and peak shapes.[1] Common buffers for low pH applications include phosphate and formate buffers.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues in the HPLC analysis of this compound.

Step 1: Initial Assessment

Before making any changes to your method, it's important to characterize the problem.

  • Calculate the Tailing Factor (Asymmetry Factor): Measure the tailing factor (Tf) or asymmetry factor (As) of the this compound peak. A value greater than 1.2 is generally considered to be tailing.[1]

  • Review System Suitability: Check if other peaks in your chromatogram are also tailing. If all peaks are tailing, it might indicate a system-wide issue, such as extra-column volume or a column void. If only the this compound peak is tailing, the issue is likely related to secondary interactions.

Step 2: Method Optimization

The following troubleshooting workflow can help you systematically address the potential causes of peak tailing.

Troubleshooting_Peak_Tailing cluster_0 Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed (Tf > 1.2) Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.5) Check_pH->Adjust_pH No Check_Column Is the Column Appropriate? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a Base-Deactivated or Polar-Embedded Column Check_Column->Change_Column No Check_Additive Is a Mobile Phase Additive Being Used? Check_Column->Check_Additive Yes Change_Column->Check_Additive Add_Additive Add a Competing Base (e.g., 0.1% TEA) Check_Additive->Add_Additive No Check_System Are there any System Issues? Check_Additive->Check_System Yes Add_Additive->Check_System System_Maintenance Check for Dead Volume, Column Voids, and Leaks Check_System->System_Maintenance Yes End Symmetrical Peak Achieved Check_System->End No System_Maintenance->End

Troubleshooting workflow for peak tailing.
Data Presentation: Impact of Mobile Phase pH and Column Type

The following tables summarize the expected impact of mobile phase pH and column type on the peak asymmetry of a basic compound like this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Tailing Factor (As)Rationale
2.5 - 3.51.0 - 1.3Silanol groups are protonated, minimizing secondary interactions with the protonated basic analyte.[1]
4.0 - 6.0> 1.5Silanol groups are partially ionized, leading to significant secondary interactions and peak tailing.
7.0> 2.0Silanol groups are fully ionized, resulting in strong interactions with the protonated analyte and severe peak tailing.

Table 2: Comparison of HPLC Columns for Basic Compound Analysis

Column TypeTypical Tailing Factor (As) for Basic CompoundsKey Features
Standard C18 (non-end-capped)> 2.0High number of accessible silanol groups.
End-capped C181.2 - 1.8Residual silanol groups are chemically deactivated, reducing but not eliminating secondary interactions.[2]
C81.1 - 1.5Shorter alkyl chains can provide different selectivity and sometimes better peak shape for certain basic compounds compared to C18.[6][7]
Polar-Embedded1.0 - 1.3Embedded polar group shields residual silanols, leading to improved peak shape for basic analytes.
High-Purity "Base-Deactivated"1.0 - 1.2Utilizes high-purity silica with minimal metal content and advanced bonding and end-capping for superior performance with basic compounds.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound and identify the optimal pH to minimize peak tailing.

Materials:

  • HPLC system with UV detector

  • End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Ammonium acetate

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A (pH ~2.8): 0.1% (v/v) formic acid in water.

    • Mobile Phase B (pH ~4.5): 10 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase C (pH ~7.0): 10 mM ammonium acetate in water.

    • Mobile Phase D: Acetonitrile.

  • Prepare Standard Solution: Prepare a solution of this compound in a mixture of water and acetonitrile (e.g., 90:10 v/v) at a concentration that gives a suitable detector response.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or as appropriate for the analyte)

    • Gradient: 10% to 90% Acetonitrile over 10 minutes.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase D) for at least 15 column volumes.

    • Inject the standard solution and record the chromatogram.

    • Repeat the analysis using Mobile Phase B and Mobile Phase C as the aqueous component.

    • For each condition, calculate the tailing factor of the this compound peak.

  • Data Analysis: Compare the tailing factors obtained at the different pH values to determine the optimal pH for your analysis.

Protocol 2: Evaluating the Effect of a Mobile Phase Additive

This protocol is designed to assess the effectiveness of a competing base additive in reducing peak tailing.

Objective: To determine if the addition of triethylamine (TEA) to the mobile phase improves the peak shape of this compound.

Materials:

  • HPLC system with UV detector

  • End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile and water

  • Buffer at the optimal pH determined in Protocol 1

  • Triethylamine (TEA)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase 1: Optimal buffered aqueous mobile phase from Protocol 1.

    • Mobile Phase 2: Optimal buffered aqueous mobile phase from Protocol 1 containing 0.1% (v/v) TEA.

    • Organic Mobile Phase: Acetonitrile.

  • Prepare Standard Solution: Use the same standard solution as in Protocol 1.

  • Chromatographic Conditions: Use the same chromatographic conditions as in Protocol 1.

  • Analysis:

    • Perform the analysis using Mobile Phase 1 as the aqueous component.

    • Thoroughly flush the system and then equilibrate with Mobile Phase 2.

    • Perform the analysis using Mobile Phase 2 as the aqueous component.

    • For both conditions, calculate the tailing factor of the this compound peak.

  • Data Analysis: Compare the tailing factors to determine the effectiveness of TEA in improving peak shape.

Protocol 3: HPLC Method for Piperazine Analysis (Adaptable for this compound)

The following is a general HPLC method for piperazine that can be used as a starting point for the analysis of this compound.[5][8][9] As this compound lacks a strong chromophore, derivatization or the use of alternative detection methods like ELSD or mass spectrometry may be necessary for trace analysis.[5]

Chromatographic Conditions:

  • Column: C8 or C18, 150 x 4.6 mm, 3.5-5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B in 10 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm (if concentration is sufficient) or by a more universal detector such as ELSD or MS.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition (90% A: 10% B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Note: This method will likely require optimization for your specific application. The gradient profile, flow rate, and column chemistry may need to be adjusted to achieve the desired separation and peak shape.

References

Preventing side reactions of 1,2,2-Trimethylpiperazine with acidic reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,2-trimethylpiperazine, focusing on preventing side reactions with acidic reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reacting this compound with acidic reagents?

A1: The main challenges stem from the presence of two nitrogen atoms with different steric environments and basicities. Key issues include:

  • Di-acylation/Di-sulfonylation: Reaction at both the N1 and N4 positions.

  • Lack of regioselectivity: Difficulty in selectively targeting either the more sterically hindered N1 or the less hindered N4.

  • Salt formation: The basic nature of the piperazine can lead to immediate salt formation with the acidic reagent, potentially passivating the starting material and hindering the desired reaction.

  • Incomplete reactions: Steric hindrance around the N1 nitrogen can lead to slow or incomplete reactions.

Q2: Which nitrogen atom of this compound is more nucleophilic?

A2: The N4 nitrogen is generally more nucleophilic and reactive towards electrophiles. This is due to the significant steric hindrance around the N1 nitrogen, which is flanked by a methyl group on the nitrogen and two methyl groups on the adjacent carbon.

Q3: How can I achieve mono-functionalization of this compound?

A3: Achieving mono-functionalization requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Using a 1:1 or slightly less than stoichiometric amount of the acidic reagent relative to the piperazine.

  • Slow Addition: Adding the acidic reagent slowly to the reaction mixture at a low temperature to favor mono-substitution.

  • Use of a Protecting Group: Protecting one of the nitrogen atoms allows for selective reaction at the other. The Boc (tert-butoxycarbonyl) group is a common choice.[1]

  • Solid-Phase Synthesis: Immobilizing the piperazine on a solid support can facilitate mono-functionalization.[2]

Q4: What is the expected pKa of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Immediate salt formation: The acidic reagent forms a salt with the highly basic piperazine, preventing further reaction. 2. Steric hindrance: The target nitrogen (especially N1) is too sterically hindered for the reaction to proceed under the current conditions. 3. Reagent instability: The acidic reagent is degrading under the reaction conditions.1. Use a non-nucleophilic base: Add a scavenger base like triethylamine or diisopropylethylamine (Hunig's base) to neutralize the acid byproduct. 2. Increase reaction temperature: Cautiously increase the temperature to overcome the activation energy barrier. 3. Use a more reactive acidic reagent: Consider using an acyl fluoride or a mixed anhydride instead of an acyl chloride. 4. Check reagent quality: Ensure the acidic reagent is pure and anhydrous.
Formation of di-substituted product Excess of acidic reagent: More than one equivalent of the acidic reagent is reacting with the piperazine.1. Control stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of the acidic reagent to the piperazine. 2. Slow addition at low temperature: Add the acidic reagent dropwise at 0°C or below to favor mono-substitution. 3. Use a protecting group strategy: Protect one nitrogen to ensure only the other reacts.
Reaction is not regioselective Similar reactivity of N1 and N4: The reaction conditions do not sufficiently differentiate between the two nitrogen atoms.1. Leverage steric hindrance: Use a bulky acidic reagent to favor reaction at the less hindered N4 position. 2. Protecting group strategy: This is the most reliable method for ensuring regioselectivity.
Formation of quaternary ammonium salt Over-alkylation/acylation: The product of the initial reaction acts as a nucleophile and reacts further. This is more common with alkylating agents but can occur with very reactive acylating agents.1. Strict stoichiometric control. 2. Use of a weaker acylating agent. 3. Immediate work-up after reaction completion to prevent further reaction.

Quantitative Data Summary

Compound pKa1 pKa2 Reference
Piperazine9.735.35[3]
1-Methylpiperazine9.584.95[3]
2-Methylpiperazine9.765.25[3]
1,4-Dimethylpiperazine9.074.41[3]

Note: Data is for 298 K.[3] The pKa values for this compound are not explicitly available but can be inferred to be in a similar range, with the N4-protonated form being the more acidic (lower pKa) of the two mono-protonated species.

Experimental Protocols

Protocol 1: Selective Mono-N-acylation of this compound at the N4 Position

This protocol is designed to favor acylation at the less sterically hindered N4 position.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • Dissolve the acyl chloride (0.95 eq.) in the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the cooled piperazine solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the mono-acylated product.

Protocol 2: Mono-N-sulfonylation using a Protecting Group Strategy

This protocol ensures mono-sulfonylation by protecting one of the nitrogen atoms.

  • Protection of this compound:

    • React this compound with one equivalent of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane. This will preferentially protect the less hindered N4 nitrogen.

    • Isolate and purify the N4-Boc-1,2,2-trimethylpiperazine.

  • Sulfonylation of the Protected Piperazine:

    • Dissolve the N4-Boc-1,2,2-trimethylpiperazine (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0°C.

    • Slowly add the sulfonyl chloride (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Deprotection:

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the Boc-protected sulfonamide by column chromatography.

    • Remove the Boc group by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

    • Neutralize the resulting salt and extract the final mono-sulfonylated product.

Visualizations

Reaction_Pathway cluster_desired Desired Mono-functionalization cluster_side Side Reactions TMP This compound Mono_N4 N4-Functionalized Product (Major) TMP->Mono_N4 Slow addition, < 1 eq. Reagent Mono_N1 N1-Functionalized Product (Minor) TMP->Mono_N1 Bulky Reagent, higher temp. DiSub Di-functionalized Product TMP->DiSub >1 eq. Reagent Salt Piperazine Salt TMP->Salt No Base AcidReagent Acidic Reagent (R-COCl or R-SO2Cl) AcidReagent->Mono_N4 AcidReagent->Mono_N1 AcidReagent->DiSub AcidReagent->Salt Base Base (e.g., Et3N) Base->Mono_N4 Base->Mono_N1 Mono_N4->DiSub Excess Reagent Mono_N1->DiSub Excess Reagent Troubleshooting_Workflow Start Start Experiment CheckReaction Analyze Reaction Mixture (TLC/LC-MS) Start->CheckReaction DesiredProduct Desired Mono-Product Formed? CheckReaction->DesiredProduct NoReaction No Reaction/Low Conversion DesiredProduct->NoReaction No DiSub Di-substitution Observed DesiredProduct->DiSub No, Di-substituted Mixture Mixture of Mono-isomers DesiredProduct->Mixture No, Mixture Workup Proceed to Work-up & Purification DesiredProduct->Workup Yes Sol_NoReaction Troubleshoot: - Add non-nucleophilic base - Increase temperature cautiously - Use more reactive reagent NoReaction->Sol_NoReaction Sol_DiSub Troubleshoot: - Check stoichiometry (use < 1 eq.) - Slow addition at low temp. DiSub->Sol_DiSub Sol_Mixture Troubleshoot: - Use bulky reagent for N4 selectivity - Use protecting group strategy Mixture->Sol_Mixture

References

Improving the stability of 1,2,2-Trimethylpiperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of 1,2,2-Trimethylpiperazine and related derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of instability (e.g., color change, precipitation, loss of potency). What are the likely causes?

A1: Instability in solutions containing piperazine derivatives can stem from several factors. The most common causes are chemical degradation reactions initiated by environmental conditions. These include:

  • Oxidation: The tertiary amine groups in the piperazine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[1][2]

  • pH-Related Degradation: As a basic compound, the stability of this compound can be highly dependent on the pH of the solution.[3] Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, leading to faster degradation.[1][4]

  • Light Exposure (Photodegradation): Exposure to light, particularly UV light, can provide the energy needed to initiate degradation pathways.[3][4] Storing solutions in amber vials or in the dark is a common preventative measure.[5]

Q2: What are the primary degradation pathways for piperazine-based compounds?

A2: While specific pathways depend on the full molecular structure and the stress conditions, common degradation routes for piperazine rings include:

  • N-Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, forming N-oxides.

  • Ring Opening: Under harsh conditions, such as high heat or strong acids, the piperazine ring can undergo cleavage reactions.[1]

  • Side-Chain Reactions: Degradation may also occur on other parts of the molecule, which can in turn affect the stability of the piperazine core.

  • N-Dealkylation: If alkyl groups are present on the nitrogen atoms, they can be cleaved under oxidative or thermal stress.

Q3: How can I improve the stability of my this compound solution?

A3: To enhance stability, it is crucial to control the solution's environment. Consider the following strategies:

  • pH Control: Maintain an optimal pH using a suitable buffer system. The ideal pH range is compound-specific and should be determined through stability studies.[3]

  • Inert Atmosphere: For compounds sensitive to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce degradation.[6][7]

  • Temperature Control: Store solutions at the lowest practical temperature to slow degradation rates. For long-term storage, -20°C or -80°C is often recommended.[3] Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.[3]

  • Light Protection: Always store solutions in light-resistant containers, such as amber glass vials, to prevent photodegradation.[3][5]

  • Use of Additives: In some cases, adding antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA to sequester catalytic metal ions) can improve stability. The compatibility and effectiveness of such additives must be evaluated.

Q4: How do I properly store stock solutions of this compound?

A4: Proper storage is critical for maintaining the integrity of your compound. General recommendations include:

  • Container: Use tightly sealed, suitable containers.[5]

  • Environment: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[7]

  • Atmosphere: For sensitive compounds, storing under an inert atmosphere is recommended.[6]

  • Temperature: Unless otherwise specified, refrigeration (2-8°C) for short-term storage or freezing (-20°C or -80°C) for long-term storage is advisable.

  • Protection: Protect from light and moisture.[5]

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating analytical method is required to separate the parent compound from its degradation products.[3][8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[3][9] Gas Chromatography (GC) can also be used.[10][11] Due to the poor UV chromophore of the basic piperazine structure, derivatization with a UV-active agent like NBD-Cl may be necessary to achieve sufficient sensitivity for trace analysis.[12][13]

Troubleshooting Guide

Issue ObservedPossible Cause(s)Recommended Actions
Unexpected peaks in HPLC/LC-MS analysis. Compound degradation.1. Confirm the identity of the parent peak. 2. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks match.[14] 3. Optimize your HPLC method (see Protocol 2) to ensure baseline separation of all peaks.[3]
Gradual decrease in the parent compound's peak area over time. Slow degradation under current storage or experimental conditions.1. Re-evaluate your storage conditions (temperature, light exposure, container).[4] 2. Prepare solutions fresh before each experiment if possible.[3] 3. If solutions must be stored, create smaller, single-use aliquots to avoid contamination and freeze-thaw cycles.[3]
Solution has changed color or developed a precipitate. Significant chemical degradation or formation of insoluble degradation products.1. Do not use the solution. Dispose of it according to safety guidelines. 2. Investigate the cause by reviewing handling and storage procedures. 3. Consider solubility issues. It may be necessary to adjust the pH or use a co-solvent to maintain solubility.[15]

Data Presentation

The following tables present illustrative data from typical stability studies on a piperazine derivative.

Table 1: Illustrative Summary of Forced Degradation Study

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products Formed
0.1 M HCl (Acid)24 hours60°C15.2%2
0.1 M NaOH (Base)24 hours60°C8.5%1
3% H₂O₂ (Oxidation)8 hours25°C25.8%3
Dry Heat48 hours80°C5.1%1
Photolytic (UV Lamp)24 hours25°C11.7%2

Table 2: Illustrative Effect of pH and Temperature on Stability (% Parent Compound Remaining after 72 hours)

pH4°C25°C (RT)40°C
pH 3.0 98.5%92.1%81.4%
pH 5.0 99.2%96.8%90.3%
pH 7.4 99.5%98.6%94.2%
pH 9.0 98.9%94.5%85.7%

Visualizations

troubleshooting_workflow observe Instability Observed (e.g., new peaks, color change) check_storage Review Storage & Handling (Temp, Light, pH, Age) observe->check_storage analyze Analyze Purity via Stability-Indicating Method check_storage->analyze degraded Degradation Confirmed? analyze->degraded forced_degradation Perform Forced Degradation Study (Protocol 1) degraded->forced_degradation Yes reassess Reassess Analytical Method or Compound Synthesis degraded->reassess No optimize Optimize Solution Conditions (pH, antioxidants, temp) forced_degradation->optimize implement Implement New Storage & Handling Protocols optimize->implement end_node Problem Resolved implement->end_node

Caption: Troubleshooting workflow for addressing solution instability.

degradation_pathways cluster_main This compound parent Piperazine Ring n_oxide N-Oxide Formation parent->n_oxide Oxidation ring_opened Ring-Opened Products (e.g., Diamines) parent->ring_opened Cleavage dealkylated De-methylated Products parent->dealkylated Stress oxidant Oxidant (O₂, H₂O₂, Metal Ions) oxidant->parent heat_acid Heat / Strong Acid heat_acid->parent

Caption: Potential degradation pathways for piperazine derivatives.

forced_degradation_workflow cluster_stress Apply Stress Conditions in Parallel start Prepare Stock Solution of Compound acid Acid (e.g., 0.1M HCl, 60°C) start->acid base Base (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (UV/Vis Light, RT) start->photo analyze Analyze All Samples (including control) by HPLC/LC-MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Data: - % Degradation - # of Degradants - Peak Purity analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[14][16]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents (e.g., water, methanol, acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and store it at -20°C, protected from light. This is your time-zero/unstressed sample.

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw and process aliquots as in the acid hydrolysis step, neutralizing with HCl.

  • Oxidative Degradation: Mix the stock solution with an appropriate volume of H₂O₂ (e.g., to achieve a final concentration of 3%). Keep at room temperature, protected from light. Withdraw and analyze aliquots at set time points.

  • Thermal Degradation: Place a sample of the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C). Withdraw and analyze aliquots at set time points.

  • Photolytic Degradation: Expose a sample of the stock solution to a light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples after a set exposure time.

  • Analysis: Analyze all samples by a suitable, validated stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control to identify degradation products and quantify the loss of the parent compound. Aim for 5-20% degradation for optimal results.[8]

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation.

Procedure:

  • Column Selection: Start with a common stationary phase, such as a C18 column. If separation is poor, consider columns with different selectivity (e.g., C8, Phenyl-Hexyl).[3]

  • Mobile Phase Selection:

    • Piperazine derivatives are basic, so peak shape can be an issue. Use a mobile phase buffered to a pH where the analyte is in a single ionic state (e.g., pH 3-4 or pH 8-9).

    • A typical starting point is a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[3]

    • Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help reduce peak tailing.[3]

  • Wavelength Selection: If the molecule has a chromophore, determine the optimal detection wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. If there is no strong chromophore, consider derivatization or use of a universal detector like MS or Charged Aerosol Detector (CAD).

  • Gradient Optimization: Use the pooled, degraded samples from the forced degradation study (Protocol 1) as your test mixture.

    • Start with an isocratic elution. If peaks are co-eluting or run times are long, develop a gradient elution program.

    • Adjust the gradient slope and duration to achieve baseline separation (>1.5) between the parent peak and all degradation product peaks.[3]

  • Method Validation: Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

References

Technical Support Center: Purification of 1,2,2-Trimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis- and trans-1,2,2-trimethylpiperazine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the cis and trans isomers of 1,2,2-trimethylpiperazine?

The primary challenges in separating the geometric isomers of this compound stem from their similar physical and chemical properties. These include:

  • Close Boiling Points: The structural similarity between the cis and trans isomers often results in very close boiling points, making separation by standard distillation difficult.[1][2]

  • Similar Solubility Profiles: Both isomers tend to exhibit comparable solubility in many common organic solvents, which complicates purification by crystallization.

  • Co-crystallization: The isomers may crystallize together from a solution, leading to a product that is not isomerically pure.

  • Analytical Difficulty: Distinguishing and quantifying the individual isomers requires sensitive analytical techniques like high-resolution Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q2: What are the expected differences in the physical properties of cis- and trans-1,2,2-trimethylpiperazine?

  • Boiling Point: Generally, cis isomers have a higher boiling point than their trans counterparts.[1][3] This is attributed to the polarity of the cis isomer, which leads to stronger intermolecular dipole-dipole interactions. The trans isomer is often non-polar due to symmetry, resulting in weaker intermolecular forces.[1][3][4]

  • Melting Point: Conversely, trans isomers often have a higher melting point.[5] Their more linear and symmetrical shape allows for more efficient packing in the crystal lattice, leading to a more stable solid structure that requires more energy to melt.[4][5]

  • Solubility: Piperazine and its derivatives are generally soluble in water and polar organic solvents like ethanol and methanol.[6] While the solubility of the cis and trans isomers of this compound is expected to be similar, slight differences can be exploited for purification by crystallization with careful solvent selection.

Quantitative Data for a Structurally Related Compound: cis- and trans-2,5-Dimethylpiperazine

IsomerBoiling Point (°C)Melting Point (°C)
trans-2,5-dimethylpiperazine162117
cis-2,5-dimethylpiperazineData not availableData not available

Data sourced from publicly available information for trans-2,5-dimethylpiperazine.[7]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers.

This is a common issue when the boiling points of the isomers are very close.

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[8]

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the distillation column to the condensate collected as distillate) can improve separation but will also increase the distillation time.

  • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation.

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the compounds, which can sometimes increase the boiling point difference between the isomers and prevent degradation of the material.

Experimental Workflow for Fractional Distillation

cluster_setup Setup cluster_distillation Distillation cluster_collection Fraction Collection cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Isomer Mixture and Boiling Chips to Flask A->B C Heat the Mixture Gently B->C D Establish a Slow, Steady Distillation Rate C->D E Monitor Head Temperature D->E F Collect Initial Low-Boiling Fraction (Enriched in one isomer) E->F Temp. plateau G Collect Intermediate Fraction F->G Temp. rises I Analyze Fractions by GC or HPLC F->I H Collect Higher-Boiling Fraction (Enriched in the other isomer) G->H Second plateau G->I H->I

Caption: Workflow for separating isomers by fractional distillation.

Crystallization

Problem: Co-crystallization or no crystal formation.

This occurs when the isomers have very similar solubilities in the chosen solvent or when the solution is not properly supersaturated.

Troubleshooting Steps:

  • Solvent Screening: Test a wide range of solvents with varying polarities. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A solvent mixture can also be effective.

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Seeding: Introduce a pure crystal of the desired isomer to the supersaturated solution to induce crystallization.

  • Vapor Diffusion: Dissolve the isomer mixture in a small amount of a "good" solvent and place this in a sealed container with a larger volume of a "poor" solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually induce crystallization.

  • Derivative Formation: Convert the piperazine isomers into salts (e.g., hydrochlorides or acetates) which may have significantly different solubilities, facilitating their separation by crystallization.[9] The pure isomer can then be regenerated by neutralization.

Troubleshooting Logic for Crystallization

start Crystallization Issue issue1 No Crystals Form start->issue1 issue2 Impure Crystals (Co-crystallization) start->issue2 sol1_1 Induce Crystallization: - Scratch inner surface - Add seed crystal issue1->sol1_1 sol1_2 Increase Supersaturation: - Evaporate some solvent - Cool to a lower temperature issue1->sol1_2 sol2_1 Screen for a More Selective Solvent/Solvent System issue2->sol2_1 sol2_2 Perform Recrystallization of the Impure Solid issue2->sol2_2 sol2_3 Consider Derivative Formation for Better Separation issue2->sol2_3

Caption: Decision tree for troubleshooting crystallization problems.

Chromatography (GC/HPLC)

Problem: Poor resolution of isomer peaks.

This indicates that the chromatographic conditions are not optimized for separating these closely related compounds.

Troubleshooting Steps:

  • Column Selection:

    • GC: Use a long capillary column with a polar stationary phase to maximize interactions with the amine groups of the piperazine ring.

    • HPLC: A chiral stationary phase can be effective for separating geometric isomers.[10] Alternatively, a C18 column with an optimized mobile phase can be used.

  • Mobile Phase/Oven Temperature Program:

    • GC: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.

    • HPLC: Adjust the mobile phase composition. For reverse-phase HPLC, varying the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer can significantly impact resolution. Adding a small amount of a basic modifier like diethylamine can improve peak shape for basic compounds like piperazines.[10]

  • Derivatization: Derivatizing the piperazine isomers can alter their volatility and polarity, potentially improving their separation by GC.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

This method is suitable for isolating small to medium quantities of pure isomers.

Methodology:

  • Column: A preparative-scale chiral column or a C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point for reverse-phase chromatography. The exact ratio should be optimized based on analytical HPLC results. For basic compounds, the addition of 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration that avoids column overloading. Filter the sample through a 0.45 µm filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions as the separated isomer peaks elute. The elution can be monitored using a UV detector.

  • Post-Purification: Combine the fractions containing the pure isomer and remove the solvent under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This is an excellent method for determining the isomeric purity of the collected fractions.

Methodology:

  • Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl/95% methyl silicone stationary phase is a common choice.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 290°C) at a rate of 10°C/min.[11]

  • Injector and Detector: Use a split/splitless injector at 250°C and a mass spectrometer detector.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or dichloromethane.

General Workflow for Chromatographic Purification and Analysis

A Dissolve Isomer Mixture in Mobile Phase B Inject onto Preparative HPLC Column A->B C Collect Fractions for Each Separated Peak B->C D Analyze Purity of Each Fraction by GC-MS C->D E Combine Pure Fractions of the Same Isomer D->E Purity > 99% F Evaporate Solvent to Obtain Pure Isomer E->F

References

Minimizing epimerization during reactions with 1,2,2-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1,2,2-trimethylpiperazine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize epimerization and ensure stereochemical integrity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of epimerization when using this compound in a reaction?

A1: The primary cause of epimerization at a chiral center alpha to a nitrogen atom in the piperazine ring is the abstraction of the alpha-proton by a base. This deprotonation leads to the formation of a planar, achiral enolate or a related intermediate.[1][2] Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of epimers and a loss of stereochemical purity. The inherent basicity of the piperazine nitrogen itself can sometimes facilitate this process, especially at elevated temperatures.

Q2: How does the structure of this compound specifically influence the risk of epimerization?

A2: The gem-dimethyl group at the C2 position of this compound introduces significant steric hindrance. This can be both beneficial and detrimental. The steric bulk can shield the alpha-proton to some extent, potentially reducing the rate of base-catalyzed abstraction. However, this same steric hindrance can make desired coupling reactions more difficult, sometimes necessitating harsher conditions (e.g., higher temperatures or stronger bases) which in turn increase the risk of epimerization.[3][4]

Q3: Which reaction conditions are most likely to promote epimerization?

A3: Several conditions can accelerate epimerization:

  • High Temperatures: Increasing the reaction temperature provides the necessary activation energy for proton abstraction and increases the rate of epimerization.[5][6][7][8]

  • Strong Bases: The use of strong, non-hindered bases can readily abstract the alpha-proton, leading to the planar intermediate responsible for racemization.[4]

  • Polar Protic Solvents: Solvents that can stabilize the charged intermediate and facilitate proton transfer may increase the rate of epimerization.

  • Prolonged Reaction Times: Allowing a reaction to proceed for an extended period, especially under harsh conditions, provides more opportunity for the equilibrium between epimers to be established.

Q4: Can my choice of coupling reagent affect the degree of epimerization?

A4: Absolutely. When coupling a carboxylic acid to one of the nitrogens of this compound, the choice of activating agent is critical. Highly reactive coupling reagents can lead to the formation of intermediates, such as oxazolones, which are particularly prone to racemization if the chiral center is on the acid component.[1] For coupling directly to the piperazine, reagents that require strong bases or high temperatures for activation can indirectly increase epimerization at a chiral center on the piperazine itself. Using reagents that work efficiently at lower temperatures is advisable.[1]

Troubleshooting Guide: Minimizing Epimerization

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Significant epimerization detected in the final product.
Potential Cause Recommended Solution Explanation
Reaction Temperature is Too High Lower the reaction temperature. If possible, conduct the reaction at 0°C or even lower.[1][6]The rate of epimerization is highly temperature-dependent. Lowering the temperature reduces the kinetic energy available for the deprotonation-reprotonation mechanism.[5][7][8]
Inappropriate Base Selection Use a sterically hindered, non-nucleophilic base (e.g., DIPEA, N-methylmorpholine). Use the minimum effective concentration of the base.[9]Hindered bases are less likely to abstract the alpha-proton due to steric clash, while still being effective for the desired reaction.[4]
Unsuitable Solvent Switch to a less polar, aprotic solvent if reagent solubility allows. Consider solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).Less polar solvents can disfavor the formation of the charged planar intermediate that leads to epimerization.[1]
Extended Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.Minimizing the exposure time to conditions that promote epimerization will help preserve the stereochemical integrity of the product.
Issue 2: Low reaction yield when using milder, epimerization-suppressing conditions.
Potential Cause Recommended Solution Explanation
Steric Hindrance of Substrate Increase the equivalents of the coupling reagent and/or the acylating agent. Consider a "double coupling" where fresh reagents are added after an initial coupling period.[9]The steric bulk of this compound can slow down the desired reaction. Increasing reagent concentration can improve the reaction rate without resorting to higher temperatures.
Insufficient Reagent Activation Use additives that suppress racemization while enhancing coupling efficiency, such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[1][10]These additives form active esters that are more stable and less prone to side reactions, including those that lead to epimerization, while facilitating the main reaction.[9]
Low Reagent Solubility Add a co-solvent to improve solubility. For example, adding a small amount of DMF to a DCM reaction can improve solubility without significantly increasing polarity.Ensuring all reagents are fully dissolved is crucial for reaction efficiency, especially at lower temperatures.

Quantitative Data Summary

The following table summarizes the impact of various factors on epimerization, based on studies of related compounds. These principles are directly applicable to reactions involving this compound.

Factor Condition Impact on Epimerization Reference
Temperature Increase from 25°C to 100°CSignificant increase in epimerization rate[5][11]
Decrease to 0°CSubstantial reduction in epimerization[1]
Base Strong, non-hindered base (e.g., DBU)High potential for epimerization[3]
Hindered base (e.g., DIPEA)Reduced potential for epimerization[9]
Additives (in coupling) NoneBaseline epimerization[1]
+ HOBt or OxymaSignificant suppression of epimerization[1][10]
+ CuCl₂High suppression of epimerization[1][10]
Solvent Polar (e.g., DMF)Can increase epimerization[12]
Non-polar (e.g., DCM)Can decrease epimerization[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to this compound with Minimal Epimerization

This protocol is designed for coupling a chiral carboxylic acid to this compound, focusing on preserving the stereocenter of the acid.

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral carboxylic acid (1.0 eq.) and a racemization-suppressing additive such as HOBt or Oxyma Pure (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add the coupling reagent (e.g., DIC, 1.1 eq.) to the cooled solution.

    • Allow the mixture to pre-activate for 5-10 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.2 eq.) and a hindered base such as DIPEA (1.5 eq.) in the same anhydrous solvent.

    • Slowly add the solution of this compound to the pre-activated acid mixture at 0°C.

    • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

    • Allow the reaction to slowly warm to room temperature only if no progress is observed at 0°C after several hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visual Guides

Epimerization_Troubleshooting_Workflow start Start: Epimerization Detected check_temp Is Reaction Temperature > 0°C? start->check_temp lower_temp Action: Lower Temperature to 0°C or below check_temp->lower_temp Yes check_base Is a Strong, Non-Hindered Base Used (e.g., DBU, Et3N)? check_temp->check_base No lower_temp->check_base switch_base Action: Switch to a Hindered Base (e.g., DIPEA, NMM) check_base->switch_base Yes check_solvent Is a Polar Protic or High Polarity Solvent Used? check_base->check_solvent No switch_base->check_solvent switch_solvent Action: Switch to a Less Polar, Aprotic Solvent (e.g., DCM, THF) check_solvent->switch_solvent Yes add_additive Action: Add Suppressing Agent (e.g., HOBt, HOAt) check_solvent->add_additive No switch_solvent->add_additive end_node Re-evaluate: Epimerization Minimized add_additive->end_node

Caption: Troubleshooting workflow for addressing epimerization.

Epimerization_Mechanism cluster_0 Epimerization via Enolate Intermediate cluster_1 Key Factors Influencing Rate chiral_reactant Chiral Reactant (R-epimer at α-carbon) planar_intermediate Planar, Achiral Intermediate (Enolate) chiral_reactant->planar_intermediate - H+ (Base) branch planar_intermediate->branch + H+ (Reprotonation) factors High Temperature Strong Base Polar Solvent planar_intermediate->factors Accelerated by r_epimer R-epimer s_epimer S-epimer branch->r_epimer Attack from top face branch->s_epimer Attack from bottom face

Caption: Mechanism of base-catalyzed epimerization.

References

Technical Support Center: 1,2,2-Trimethylpiperazine Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 1,2,2-trimethylpiperazine using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting & FAQs

Thin Layer Chromatography (TLC)

Q1: My spots are streaking or tailing on the TLC plate. What should I do?

A1: Streaking is a common issue when analyzing basic compounds like piperazines on acidic silica gel.[1][2] Here are several solutions:

  • Add a Basic Modifier: Add a small amount (0.1-1%) of a base such as triethylamine (TEA) or ammonium hydroxide to your developing solvent (eluent).[1][2] This will neutralize the acidic sites on the silica gel, improving spot shape.

  • Check Sample Concentration: You may have overloaded the plate by spotting too much sample.[2][3] Try diluting your reaction mixture sample before spotting it on the TLC plate.

  • Ensure Sample is Fully Dissolved: If the sample is not fully dissolved in the spotting solvent, it can cause streaking.[1] Ensure complete dissolution before application.

Q2: I can't see any spots on my TLC plate after development.

A2: This could be due to several factors:

  • Insufficient Concentration: The concentration of your starting material or product in the reaction mixture might be too low to be visible. Try spotting the sample multiple times in the same location, ensuring the spot is dry between applications.[2][3]

  • Incorrect Visualization Method: this compound is not UV active. You will need to use a chemical stain for visualization. Permanganate or ninhydrin stains are often effective for amines.

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of developing up the plate.[3]

  • Compound Volatility: While less likely for this compound, highly volatile substances can evaporate from the plate.[2]

Q3: The Rf values of my starting material and product are too close to distinguish.

A3: To improve separation (increase the difference in Rf values):

  • Adjust Solvent Polarity:

    • If your spots are too close to the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent in your mobile phase.[2]

    • If your spots are too close to the solvent front (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent.[2]

  • Try a Different Solvent System: Experiment with different solvent systems. A good starting point for piperazines is a mixture of a non-polar solvent like Hexane or Dichloromethane and a polar solvent like Ethyl Acetate or Methanol, often with a basic additive.[1] Refer to the experimental protocols below for suggested systems.

Q4: The solvent front is running unevenly.

A4: An uneven solvent front will lead to inaccurate Rf values. This can be caused by:

  • An uneven surface of the silica on the plate.

  • The plate touching the side of the developing chamber or the filter paper inside.[3]

  • The chamber not being properly sealed and saturated with solvent vapor.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q1: I am seeing a high background signal or "noise" in my LC-MS chromatogram.

A1: High background can obscure your analyte peaks and is often due to contamination.

  • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents. Lower grade solvents can contain contaminants that cause high background noise.[4] Alkylated amines have been identified as common contaminants in methanol and isopropanol.[5]

  • Mobile Phase Additives: Use volatile mobile phase modifiers like formic acid, ammonium formate, or ammonium acetate.[6][7] Non-volatile salts (e.g., phosphate buffers) are not compatible with mass spectrometry and will contaminate the source.[6]

  • System Contamination: Flush the LC system thoroughly, especially when changing mobile phases, to prevent salt precipitation and remove contaminants.[4]

Q2: My peak shape is poor (broad or tailing).

A2: For basic analytes like this compound, poor peak shape can be a challenge.

  • Mobile Phase pH: The pH of the mobile phase is critical. For amines, using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can protonate the amine, leading to better peak shape and retention on a C18 column.[8] Alternatively, using a high pH mobile phase (with a column stable at high pH) can also be effective as the amine will be in its neutral form.[8]

  • Column Choice: A standard C18 column is often suitable. However, for highly polar amines, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation.[9]

Q3: I am not detecting my compound or the signal intensity is very low.

A3: Several factors can contribute to low signal intensity:

  • Incorrect Ionization Mode: this compound, as an amine, will readily protonate. Ensure your mass spectrometer is operating in positive ionization mode (ESI+).[8]

  • Source Parameters: Optimize the mass spectrometer's source parameters, including capillary voltage, gas temperature, and gas flow rates, to ensure efficient ionization of your analyte.[10]

  • Mobile Phase Composition: The mobile phase composition affects ionization efficiency. For ESI, polar, protic solvents are generally required to dissolve and ionize the analyte.[6][7] Acetonitrile and methanol are common organic modifiers.[9]

Experimental Protocols

TLC Monitoring Protocol
  • Plate Preparation: Use silica gel TLC plates (e.g., Silica gel 60 F254). With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Preparation & Spotting:

    • Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

    • Using a capillary tube, spot the diluted reaction mixture on the baseline.

    • It is highly recommended to also spot the starting material(s) and, if available, the pure product as references on the same plate for comparison. A "co-spot" (spotting the reaction mixture on top of the starting material spot) can help confirm the presence of remaining starting material.[11]

  • Development:

    • Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor.[12]

    • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Let the plate dry completely.

    • Visualize the spots using a potassium permanganate (KMnO₄) stain. Amines typically appear as yellow/brown spots on a purple background.

LC-MS Monitoring Protocol
  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute it significantly with the initial mobile phase composition (e.g., 1:1000 with 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.[10]

  • LC-MS Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detection: Electrospray Ionization in Positive Mode (ESI+). Monitor for the [M+H]+ ion of this compound.

Data Tables

Table 1: Suggested TLC Solvent Systems for Piperazine Derivatives.

System IDSolvent System (by volume)Base Additive (optional)Expected Rf for Product
TLC-Sys-0195:5 Dichloromethane / Methanol0.5% Triethylamine~0.3 - 0.5
TLC-Sys-0280:20 Ethyl Acetate / Hexane0.5% Ammonium Hydroxide~0.2 - 0.4
TLC-Sys-039:1:0.1 Chloroform / Methanol / Acetic AcidNoneVaries

Note: Rf values are indicative and can vary based on exact conditions. It is crucial to run reference standards on the same plate.[13]

Table 2: LC-MS Retention Time and Mass-to-Charge Ratio.

CompoundExpected Retention Time (min)Ionization Mode[M+H]+ (m/z)
Starting Material(s)Varies based on structureESI+Varies
This compound~1.5 - 3.0 (under typical C18 conditions)ESI+129.23

Note: Retention time is highly dependent on the specific LC system, column, and gradient used.[14]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Monitoring Loop Start Start Reaction (Reactants + Reagents) ReactionVessel Reaction in Progress Start->ReactionVessel t = 0 End Reaction Complete (Work-up) ReactionVessel->End t = final Aliquot Take Aliquot ReactionVessel->Aliquot TLC Run TLC Analysis Aliquot->TLC LCMS Run LC-MS Analysis Aliquot->LCMS Decision Assess Completion? TLC->Decision LCMS->Decision Decision->ReactionVessel Decision->End Proceed to Work-up

Caption: Workflow for monitoring a chemical reaction using TLC and LC-MS.

TLC_Troubleshooting cluster_streaking Issue: Spot Streaking/Tailing cluster_separation Issue: Poor Separation (Spots too close) Start TLC Problem Observed Streaking Is the compound basic? Start->Streaking Rf_Low Spots near baseline? (Low Rf) Start->Rf_Low AddBase Add TEA or NH4OH to eluent Streaking->AddBase Yes Overloaded Is the spot too concentrated? Streaking->Overloaded No Dilute Dilute sample before spotting Overloaded->Dilute Yes IncreasePolarity Increase eluent polarity Rf_Low->IncreasePolarity Yes Rf_High Spots near solvent front? (High Rf) Rf_Low->Rf_High No DecreasePolarity Decrease eluent polarity Rf_High->DecreasePolarity Yes

References

Strategies to improve the regioselectivity of 1,2,2-Trimethylpiperazine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the regioselectivity of N-functionalization of 1,2,2-trimethylpiperazine. The information is presented in a question-and-answer format to address specific experimental challenges.

Disclaimer: Direct experimental literature and quantitative data specifically for the regioselective functionalization of this compound are limited. The strategies and protocols provided are based on established principles of organic chemistry, particularly steric hindrance and electronic effects observed in analogous substituted piperazines, and should be considered as a starting point for optimization.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation

Question: I am attempting a mono-N-alkylation of this compound and obtaining a mixture of N1 and N4-alkylated products with low selectivity. How can I improve the regioselectivity?

Answer: Poor regioselectivity in the N-alkylation of this compound is often a result of competing reactions at the two distinct nitrogen atoms. The N1 position is sterically hindered by the adjacent methyl and gem-dimethyl groups, while the N4 position is less encumbered. To favor functionalization at the desired nitrogen, consider the following troubleshooting steps:

  • Steric Hindrance of the Electrophile: The size of your alkylating agent plays a crucial role.

    • For N4-selectivity (less hindered): Use a bulkier alkylating agent. The steric congestion around N1 will further disfavor the reaction at that site.

    • For N1-selectivity (more hindered): This is challenging. Use a small, highly reactive alkylating agent (e.g., methyl iodide) under conditions that favor thermodynamic control, though N4-alkylation will likely remain a competitive side reaction.

  • Reaction Conditions (Kinetic vs. Thermodynamic Control):

    • Kinetic Control (favors N4-alkylation): Employ a non-polar aprotic solvent (e.g., THF, DCM) and a strong, non-nucleophilic base (e.g., NaH, KHMDS) at low temperatures (e.g., -78 °C to 0 °C). These conditions favor the faster reaction at the more accessible N4 position.

    • Thermodynamic Control (may slightly increase N1-alkylation): Use a polar protic solvent (e.g., EtOH, MeOH) and a weaker base (e.g., K2CO3, Et3N) at elevated temperatures. This allows for potential equilibration, and if the N1-alkylated product is more stable, its proportion may increase. However, steric factors are likely to dominate.

  • Protecting Group Strategy: If achieving high selectivity is critical, consider a protecting group strategy. Protect one nitrogen, perform the alkylation on the other, and then deprotect. Given the steric hindrance around N1, initial protection will likely occur at N4.

Issue 2: Low Yield or Incomplete Reaction

Question: My N-functionalization reaction on this compound is very slow and gives a low yield. What are the potential causes and solutions?

Answer: Low reactivity can be attributed to the steric hindrance of the piperazine substrate and the nature of the electrophile.

  • Steric Hindrance: The methyl groups on the piperazine ring can slow down the reaction rate at both nitrogen atoms, particularly at N1.

    • Solution: Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Electrophile Reactivity: A less reactive electrophile will exacerbate the slow reaction rate.

    • Solution: If possible, switch to a more reactive electrophile (e.g., from an alkyl bromide to an alkyl iodide or triflate).

  • Base Strength: The choice of base is crucial for deprotonating the piperazine nitrogen.

    • Solution: For N-alkylation, ensure a sufficiently strong base is used to generate the piperazine anion. For N-acylation, a tertiary amine base like triethylamine or DIPEA is typically sufficient to scavenge the acid byproduct.

Issue 3: Formation of Di-substituted Byproducts

Question: I am trying to achieve mono-functionalization, but I am observing significant amounts of the N1,N4-disubstituted product. How can I improve mono-selectivity?

Answer: The formation of di-substituted products is a common issue in piperazine chemistry.

  • Stoichiometry:

    • Solution: Use a large excess of this compound relative to the electrophile (e.g., 5-10 equivalents). This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.

  • Rate of Addition:

    • Solution: Add the electrophile slowly (e.g., via a syringe pump) to a solution of the piperazine. This maintains a low concentration of the electrophile, further favoring mono-substitution.

  • Reaction Temperature:

    • Solution: Lowering the reaction temperature can sometimes reduce the rate of the second functionalization relative to the first.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer in the N-functionalization of this compound?

A1: The major regioisomer is expected to be the N4-functionalized product . The primary reason is steric hindrance . The N1 nitrogen is flanked by a methyl group at the 1-position and a gem-dimethyl group at the 2-position, creating a highly congested environment that disfavors the approach of an electrophile. The N4 nitrogen is significantly more accessible.

Q2: How do electronic effects influence the regioselectivity?

A2: The three methyl groups are electron-donating, which increases the nucleophilicity of both nitrogen atoms. While this enhances the overall reactivity of the molecule compared to unsubstituted piperazine, the steric effects are overwhelmingly dominant in directing the regioselectivity.

Q3: Is a protecting group strategy necessary for achieving high regioselectivity?

A3: While it may be possible to achieve moderate to good N4-selectivity by carefully choosing a bulky electrophile and controlling the reaction conditions, a protecting group strategy is the most reliable method for obtaining a single regioisomer . Given the steric differences, initial protection (e.g., with Boc anhydride) is expected to occur selectively at the N4 position, leaving the N1 position available for subsequent functionalization.

Q4: Are there different strategies for N-alkylation versus N-acylation?

A4: Yes, the reactivity of the electrophile differs.

  • N-Alkylation: Alkyl halides are generally less reactive than acyl halides. Therefore, forcing conditions (stronger base, higher temperature) may be required, which can sometimes reduce selectivity.

  • N-Acylation: Acyl halides and anhydrides are highly reactive. Reactions can often be run at lower temperatures, which generally favors kinetic control and, therefore, higher selectivity for the less hindered N4 position.

Data Presentation

The following table summarizes the expected qualitative regioselectivity for the mono-functionalization of this compound based on general principles.

Reaction TypeElectrophile CharacteristicsReaction ConditionsExpected Major RegioisomerRationale
N-Alkylation Small (e.g., MeI)Kinetic (Low Temp, Strong Base)N4Steric hindrance at N1 dominates.
Thermodynamic (High Temp)N4 (major), potential for increased N1Steric effects still significant, but equilibration may slightly favor the potentially more stable N1-isomer.
Bulky (e.g., i-PrBr)Kinetic or ThermodynamicN4Overwhelming steric hindrance at N1.
N-Acylation Any (e.g., AcCl, BzCl)Standard (Low Temp, Amine Base)N4High reactivity of acylating agent allows for reaction under conditions that strongly favor kinetic control at the less hindered site.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific substrate and electrophile.

Protocol 1: General Procedure for Regioselective Mono-N-Alkylation (Favoring N4)
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of this compound (5.0 eq.) in an anhydrous aprotic solvent (e.g., THF, 20 mL).

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., NaH, 60% dispersion in mineral oil, 4.5 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture to 0 °C and add a solution of the alkyl halide (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective Mono-N-Acylation (Favoring N4)
  • Reaction Setup: To a round-bottom flask, add a solution of this compound (3.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq.) in an anhydrous solvent (e.g., DCM, 20 mL).

  • Acylation: Cool the solution to 0 °C and add a solution of the acyl chloride or anhydride (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Regioselectivity_Logic cluster_factors Influencing Factors cluster_conditions Reaction Control Steric_Hindrance Steric Hindrance (Dominant) Functionalization N-Functionalization of This compound Steric_Hindrance->Functionalization Favors less hindered site N4_Product N4-Functionalized Product (Major) Steric_Hindrance->N4_Product Electronic_Effects Electronic Effects (Minor) Electronic_Effects->Functionalization Activates both N Kinetic Kinetic Control (Low Temp, Fast Reaction) Kinetic->N4_Product Faster formation Thermodynamic Thermodynamic Control (High Temp, Reversible) N1_Product N1-Functionalized Product (Minor) Thermodynamic->N1_Product Potentially more stable (but sterically disfavored) Functionalization->Kinetic Functionalization->Thermodynamic

Caption: Factors influencing the regioselectivity of this compound functionalization.

Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, anhydrous solvent) Start->Setup Reagents Add this compound and Base (if applicable) Setup->Reagents Cool Cool to Low Temperature (e.g., 0 °C or -78 °C) Reagents->Cool Add_Electrophile Slowly Add Electrophile (Alkyl/Acyl Halide) Cool->Add_Electrophile Monitor Monitor Reaction (TLC, LC-MS) Add_Electrophile->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for regioselective N-functionalization.

Validation & Comparative

Comparative Analysis of 1,2,2-Trimethylpiperazine and 1,4-dimethylpiperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Piperazine derivatives are of particular interest due to their prevalence in marketed drugs and their versatile chemical properties. This guide provides a comparative analysis of two methylated piperazine isomers: 1,2,2-trimethylpiperazine and 1,4-dimethylpiperazine, focusing on their chemical properties, synthesis, and potential applications, supported by available data.

Introduction

1,4-dimethylpiperazine is a symmetrical tertiary amine that has found broad utility as a catalyst, particularly in the production of polyurethane foams, and as an intermediate in the synthesis of cationic surfactants and pharmaceuticals. Its symmetrical structure and well-characterized reactivity make it a reliable and versatile reagent in organic synthesis.

In contrast, this compound is an unsymmetrical tertiary amine. Its gem-dimethyl substitution at the C2 position introduces steric hindrance that can significantly influence its reactivity and conformational preferences. While less commonly cited in the literature, this compound has been identified as a key intermediate in the synthesis of the atypical antipsychotic drug, Zicronapine. This association suggests its potential as a valuable scaffold in the development of novel therapeutics targeting the central nervous system.

Physicochemical Properties

A comparative summary of the known and predicted physicochemical properties of this compound and 1,4-dimethylpiperazine is presented in Table 1. A significant gap in the experimentally determined data for this compound is evident, necessitating a reliance on predicted values for a complete comparison.

PropertyThis compound1,4-dimethylpiperazine
Molecular Formula C₇H₁₆N₂C₆H₁₄N₂
Molecular Weight 128.22 g/mol 114.19 g/mol
Boiling Point Data not available131-132 °C
Melting Point Data not available-1 °C
pKa (predicted) Data not availablepKa1: 4.63, pKa2: 8.54
LogP (predicted) ~1.5 (estimated)-0.26
Appearance Data not availableColorless to light yellow liquid
Solubility Data not availableMiscible with water

Synthesis and Reactivity

1,4-dimethylpiperazine is commercially available and can be synthesized by the methylation of piperazine. A common laboratory-scale synthesis involves the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to introduce the methyl groups.

This compound , being a less common building block, is not as readily available commercially. Its synthesis is more complex due to the need for regioselective introduction of the methyl groups. A plausible synthetic route, inferred from general principles of heterocyclic chemistry, is outlined below. This proposed pathway serves as an illustrative example, and specific experimental conditions would require optimization.

Proposed Synthetic Pathway for this compound

G cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation and Cyclization cluster_reaction2 Step 2: N-Methylation Ethylenediamine Ethylenediamine Reaction1 Condensation/ Cyclization Ethylenediamine->Reaction1 Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reaction1 Intermediate1 2,2-Dimethylpiperazine Reaction1->Intermediate1 Reaction2 Reductive Amination (e.g., HCHO, HCOOH) Intermediate1->Reaction2 FinalProduct This compound Reaction2->FinalProduct G Ligand Piperazine-based Antipsychotic (e.g., Zicronapine) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαi/o Protein Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Modulation of Neuronal Activity cAMP->Downstream

Validating the Structure of 1,2,2-Trimethylpiperazine using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Unambiguous confirmation of a molecule's constitution and stereochemistry is paramount for understanding its biological activity, safety profile, and intellectual property claims. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides foundational information, complex molecules often exhibit signal overlap that necessitates the use of two-dimensional (2D) NMR techniques for complete structural assignment.

This guide provides a comparative overview of the validation of the structure of 1,2,2-trimethylpiperazine using a suite of 2D NMR experiments. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted 2D NMR correlations for this compound and compares them with experimental data for the structurally related and well-characterized alternative, 1-methylpiperazine. This approach showcases the power of 2D NMR in distinguishing between closely related isomers and confirming specific substitution patterns on the piperazine ring.

Data Presentation: Predicted vs. Experimental NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 1-methylpiperazine. The predicted values for this compound are based on established NMR principles and comparison with structurally similar compounds.

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key 2D Correlations (Predicted/Observed)
This compound (Predicted) 1-CH₃~2.3~46HMBC to C2, C6
2-CH₃ (x2)~1.1 (singlet, 6H)~25HMBC to C2, C3
C2-~55HSQC with no attached proton, HMBC from 1-CH₃, 2-CH₃, H3
H3~2.7 (multiplet, 2H)~50COSY with H5; HSQC with C3; HMBC to C2, C5
H5~2.9 (multiplet, 2H)~48COSY with H3, H6; HSQC with C5; HMBC to C3, C6
H6~2.5 (multiplet, 2H)~58COSY with H5; HSQC with C6; HMBC to 1-CH₃, C5
1-Methylpiperazine (Experimental) 1-CH₃2.2646.1HMBC to C2, C6
H2/H62.3755.2COSY with H3/H5; HSQC with C2/C6
H3/H52.8846.1COSY with H2/H6; HSQC with C3/C5

Experimental Protocols

A comprehensive 2D NMR analysis for structural validation typically involves a suite of experiments. The following is a generalized protocol for the analysis of a small molecule like this compound on a 500 MHz NMR spectrometer.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectra Acquisition:

  • Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and multiplicities.

  • Acquire a ¹³C{¹H} NMR spectrum to determine the carbon chemical shifts.

3. 2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Pulse Program: cosygpprqf

    • Spectral Width: Set to cover all proton signals in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.

    • Pulse Program: hsqcedetgpsisp2.3

    • ¹H Spectral Width: Set to cover all proton signals.

    • ¹³C Spectral Width: Set to cover all carbon signals.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans: 2-8 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different spin systems.

    • Pulse Program: hmbcgplpndqf

    • ¹H Spectral Width: Set to cover all proton signals.

    • ¹³C Spectral Width: Set to cover all carbon signals.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 4-16 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing information about the molecule's 3D structure and stereochemistry.

    • Pulse Program: noesygpph

    • Mixing Time: 500-800 ms (optimized based on molecular size).

    • Spectral Width: Set to cover all proton signals in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 8-16 per increment.

4. Data Processing and Analysis:

  • Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova).

  • Apply window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.

  • Phase and baseline correct the spectra.

  • Analyze the cross-peaks in each spectrum to build a complete connectivity map of the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for validating the structure of a molecule like this compound using a combination of 2D NMR techniques.

G 2D NMR Structural Validation Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Analysis H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC NOESY NOESY (Through-Space Correlations) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Connectivity Establish Covalent Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Determine Stereochemistry NOESY->Stereochem Final_Structure Validated Structure of This compound Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Workflow for 2D NMR based structural validation.

This comprehensive approach, integrating various 2D NMR experiments, provides a robust and reliable method for the structural validation of this compound and other novel chemical entities, ensuring a solid foundation for further research and development.

Cross-Reactivity Profile of 1,2,2-Trimethylpiperazine in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological cross-reactivity of 1,2,2-Trimethylpiperazine, a core structural component of the atypical antipsychotic agent Zicronapine. By examining the receptor binding profile of Zicronapine and comparing it with other piperazine-containing atypical antipsychotics, this document aims to offer valuable insights for researchers in drug discovery and development. The data presented herein facilitates an objective assessment of the compound's selectivity and potential off-target effects.

Introduction to this compound and its Pharmacological Relevance

This compound is a substituted piperazine moiety that forms the core of Zicronapine (previously known as Lu 31-130), an atypical antipsychotic agent. The therapeutic efficacy and side-effect profile of many piperazine-containing drugs are largely determined by their interactions with various G-protein coupled receptors (GPCRs) in the central nervous system. Zicronapine has demonstrated potent antagonistic effects at dopamine D1, D2, and serotonin 5-HT2A receptors.[1] Understanding the broader receptor binding affinity of the this compound structure, as represented by Zicronapine, is crucial for predicting its potential for cross-reactivity with other receptors, which can lead to off-target effects.

This guide compares the receptor binding profile of Zicronapine with two other widely used piperazine-containing atypical antipsychotics: Olanzapine and Aripiprazole. This comparative analysis will aid researchers in evaluating the selectivity of the this compound scaffold and its potential advantages or disadvantages in the context of drug development.

Comparative Receptor Binding Profiles

The following table summarizes the inhibitory constants (Ki) of Zicronapine, Olanzapine, and Aripiprazole for a range of CNS receptors. Lower Ki values indicate higher binding affinity. Data is compiled from various sources, and it should be noted that direct comparison may be affected by inter-assay variability.

Receptor SubtypeZicronapine (Ki, nM)Olanzapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine Receptors
D1Potent Antagonist[1]22-31>1000
D2Potent Antagonist[1]11-310.34-1.3
D3-23-480.8-7.5
D4-9-2744-55
Serotonin Receptors
5-HT1A-2511.7-4.3
5-HT2APotent Antagonist[1]4-133.4-9.0
5-HT2C-11-2315-130
5-HT6-7-13-
5-HT7-5710-39
Adrenergic Receptors
α1A-5657
α1B-18-
α2A-195-
α2B-138-
α2C-54-
Muscarinic Receptors
M1-2.5-19>1000
M2-96>1000
M3-25>1000
M4-13-26>1000
M5-49>1000
Histamine Receptors
H1-761

Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a standard procedure for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound (or a derivative like Zicronapine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C) pre-treated with 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Receptor membranes, [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and assay buffer.

    • Non-specific Binding: Receptor membranes, [³H]-Spiperone, and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

    • Test Compound Competition: Receptor membranes, [³H]-Spiperone, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol outlines a method for assessing the binding affinity of a test compound for the serotonin 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Binding Control: Mianserin (10 µM).

  • Test Compound: this compound (or a derivative like Zicronapine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C) pre-treated with 0.5% PEI.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the D2 receptor assay protocol.

  • Assay Setup: In a 96-well microplate, prepare the following in triplicate:

    • Total Binding: Receptor membranes, [³H]-Ketanserin (at a concentration near its Kd, e.g., 1 nM), and assay buffer.

    • Non-specific Binding: Receptor membranes, [³H]-Ketanserin, and 10 µM Mianserin.

    • Test Compound Competition: Receptor membranes, [³H]-Ketanserin, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Filtration: Perform filtration and washing as described for the D2 receptor assay.

  • Scintillation Counting: Measure the radioactivity as previously described.

  • Data Analysis: Analyze the data using the same methods as for the D2 receptor assay to determine the IC50 and Ki values for the test compound at the 5-HT2A receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound (via Zicronapine) and a typical experimental workflow for cross-reactivity screening.

G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Zicronapine_D2 This compound (as Zicronapine) Zicronapine_D2->D2R Antagonizes Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Zicronapine_5HT2A This compound (as Zicronapine) Zicronapine_5HT2A->HT2AR Antagonizes Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Antagonistic effect of this compound on D2 and 5-HT2A signaling.

G start Start prep_membranes Prepare Receptor Membranes start->prep_membranes prep_reagents Prepare Radioligand, Test Compound Dilutions, and Buffers start->prep_reagents assay_setup Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->assay_setup prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting data_analysis Data Analysis: Calculate Specific Binding, Generate Competition Curve, Determine IC50 and Ki counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Benchmarking the Catalytic Activity of 1,2,2-Trimethylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, amine catalysts play a pivotal role in facilitating a myriad of chemical transformations. Their utility stems from their ability to act as potent nucleophiles or bases, enabling reactions with high efficiency and selectivity. This guide provides a framework for benchmarking the catalytic activity of 1,2,2-trimethylpiperazine, a sterically hindered cyclic amine, against other commonly employed amine catalysts. By presenting standardized experimental protocols and data presentation formats, this document aims to equip researchers with the tools to objectively evaluate and compare the performance of this novel catalyst in key organic reactions.

Data Presentation: A Framework for Comparison

To ensure a clear and direct comparison of catalytic performance, all quantitative data should be summarized in the following standardized tables. These tables are designed to capture the essential metrics of catalytic activity, including reaction yield, enantioselectivity (where applicable), and reaction kinetics.

Table 1: Catalytic Performance in the Aldol Condensation

CatalystConcentration (mol%)Reaction Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
This compound
Piperidine
Pyrrolidine
Triethylamine
DBU

Table 2: Catalytic Performance in the Michael Addition

CatalystConcentration (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compound
Piperidine
Pyrrolidine
Triethylamine
DBU

Experimental Protocols: Standardized Methodologies

The following sections detail the experimental protocols for two key benchmark reactions: the Aldol Condensation and the Michael Addition. Adherence to these standardized methods is crucial for generating reproducible and comparable data.

Protocol 1: Aldol Condensation

This protocol describes a general procedure for the amine-catalyzed aldol condensation between an aldehyde and a ketone.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone)

  • Amine catalyst (this compound or other amines for comparison)

  • Solvent (e.g., DMSO, THF, or as optimized)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the solvent (2.0 mL).

  • Add the internal standard (0.1 mmol).

  • Add the amine catalyst (0.1 mmol, 10 mol%).

  • Seal the vial and stir the reaction mixture at room temperature (or a specified temperature).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield by ¹H NMR spectroscopy using the internal standard.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Michael Addition

This protocol outlines a general procedure for the amine-catalyzed Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Materials:

  • Michael donor (e.g., dimethyl malonate)

  • Michael acceptor (e.g., chalcone)

  • Amine catalyst (this compound or other amines for comparison)

  • Solvent (e.g., CH₂Cl₂, Toluene, or as optimized)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR yield determination

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol), the Michael donor (1.2 mmol), and the solvent (2.0 mL).

  • Add the internal standard (0.1 mmol).

  • Add the amine catalyst (0.1 mmol, 10 mol%).

  • Seal the vial and stir the reaction mixture at room temperature (or a specified temperature).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield by ¹H NMR spectroscopy using the internal standard.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the generalized signaling pathway for amine-catalyzed reactions and a typical experimental workflow.

Aldol_Mechanism Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Amine Amine Amine Catalyst Amine->Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Catalyst_Regen Catalyst Regeneration Aldol_Adduct->Catalyst_Regen Catalyst_Regen->Amine - H₂O Water H₂O

Caption: Generalized mechanism of an amine-catalyzed aldol reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Reactants & Solvent Catalyst Add Amine Catalyst Reactants->Catalyst Stir Stir at Defined Temperature Catalyst->Stir Monitor Monitor Progress (TLC/GC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Yield Determine Yield (NMR) Purify->Yield Stereo Determine Stereoselectivity (HPLC) Yield->Stereo

Caption: Standard experimental workflow for catalyst benchmarking.

Comparison of synthesis routes for different trimethylpiperazine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trimethylpiperazine scaffold is a significant structural motif in medicinal chemistry, appearing in a range of pharmacologically active compounds. The precise arrangement of the three methyl groups on the piperazine ring gives rise to several isomers, each with unique stereochemical properties that can profoundly influence biological activity and pharmacokinetic profiles. The strategic synthesis of these specific isomers is therefore a critical aspect of drug discovery and development.

This guide provides an objective comparison of prominent synthesis routes for three key isomers: 2,3,5-trimethylpiperazine, 2,3,6-trimethylpiperazine, and 2,5,6-trimethylpiperazine. The comparison is supported by established chemical principles and experimental data from analogous reactions, offering a framework for selecting and optimizing synthetic pathways.

Comparison of Synthetic Routes

The synthesis of trimethylpiperazine isomers can be broadly categorized into two primary strategies:

  • Cyclization via Dihydropyrazine Intermediates: This common approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound to form a dihydropyrazine, which is subsequently reduced to the corresponding piperazine.

  • Stereoselective Cyclization of Amino Acid Precursors: This method offers greater control over stereochemistry and is particularly useful for synthesizing chiral, non-racemic piperazines. It typically involves the coupling of two amino acid derivatives followed by reduction and cyclization.

The selection of a specific route is contingent upon the desired isomer, required stereochemistry, availability of starting materials, and scalability.

Table 1: Quantitative Data for Trimethylpiperazine Synthesis Routes
ParameterRoute 1: 2,3,5-Trimethylpiperazine via Dihydropyrazine ReductionRoute 2: Proposed Synthesis of 2,3,6-TrimethylpiperazineRoute 3: Proposed Synthesis of 2,5,6-Trimethylpiperazine
Target Isomer 2,3,5-Trimethylpiperazine2,3,6-Trimethylpiperazine2,5,6-Trimethylpiperazine
Starting Materials 1,2-Diaminopropane, 2,3-ButanedioneN-protected Alanine derivative, 2-Aminopropanol derivativeN-protected Alanine derivative, N-protected Valine derivative
Key Reactions Condensation, Catalytic HydrogenationAmide coupling, Reduction, CyclizationPeptide coupling, Reduction, Cyclization
Catalyst/Reagent Acetic Acid (condensation), Raney Nickel or Pt/C (reduction)Peptide coupling agents (e.g., HATU), Reducing agents (e.g., LiAlH₄)Peptide coupling agents, Reducing agents (e.g., LiAlH₄)
Reaction Temp. Condensation: -5°C to RT; Reduction: Ambient to 50°CVaries with step (RT to reflux)Varies with step (RT to reflux)
Reaction Pressure Atmospheric (condensation); 1-50 bar H₂ (reduction)AtmosphericAtmospheric
Reported Yield High for condensation; Reduction yields are generally high (>80%) for similar systems.Not specified (Proposed route)Not specified (Proposed route)
Stereocontrol Produces a mixture of cis/trans isomers.Dependent on chiral precursors.Dependent on chiral precursors.
Advantages Readily available starting materials, straightforward reaction sequence.High potential for stereocontrol.High potential for stereocontrol.
Disadvantages Lack of stereocontrol, requires separation of isomers.Multi-step, requires protecting groups.Multi-step, requires protecting groups.

Experimental Protocols & Methodologies

Detailed experimental procedures are crucial for the successful synthesis of the target molecules. Below are representative protocols for the key transformations.

Route 1: Synthesis of 2,3,5-Trimethylpiperazine via Dihydropyrazine Intermediate

This synthesis proceeds in two main steps: the formation of 2,3,5-trimethyl-5,6-dihydropyrazine followed by its reduction.

Step 1: Synthesis of 2,3,5-Trimethyl-5,6-dihydropyrazine

  • Procedure: To a cooled solution (-5 °C) of 1,2-diaminopropane (1.1 equivalents) in anhydrous ethanol, a solution of 2,3-butanedione (1.0 equivalent) in anhydrous ethanol is added dropwise over a period of 4 hours. The reaction mixture is stirred at this temperature for an additional 2 hours and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure to yield the crude 2,3,5-trimethyl-5,6-dihydropyrazine, which can be used in the next step without further purification.

Step 2: Reduction to 2,3,5-Trimethylpiperazine

  • Procedure: The crude 2,3,5-trimethyl-5,6-dihydropyrazine is dissolved in methanol. A catalytic amount of Raney Nickel (approx. 10% by weight) is added to the solution. The mixture is then hydrogenated in a Parr apparatus under a hydrogen atmosphere (40-50 bar) at 50 °C for 6-12 hours. After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure. The resulting crude product is a mixture of cis and trans isomers of 2,3,5-trimethylpiperazine, which can be separated by fractional distillation or column chromatography. Catalytic transfer hydrogenation using ammonium formate as a hydrogen source is also a viable alternative to high-pressure hydrogenation.

Route 2 & 3: General Protocol for Piperazine Synthesis from Amino Acid Precursors

The synthesis of asymmetrically substituted piperazines like the 2,3,6- and 2,5,6-isomers can be approached by leveraging the chirality of amino acid starting materials. The general strategy involves the formation of a dipeptide-like precursor, followed by the reduction of amide bonds and subsequent cyclization.

Step 1: Dipeptide Precursor Formation

  • Procedure: An N-protected amino acid (e.g., Boc-Alanine) is activated using a standard peptide coupling agent (e.g., HATU, HOBt, DCC). The activated amino acid is then reacted with the ester of a second amino acid (e.g., Valine methyl ester) in an appropriate solvent like dichloromethane or DMF in the presence of a non-nucleophilic base (e.g., DIPEA). The reaction is typically stirred at room temperature for 12-24 hours. After an aqueous workup, the dipeptide precursor is purified by column chromatography.

Step 2: Reduction of Amide and Ester Functionalities

  • Procedure: The purified dipeptide precursor is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) and cooled to 0 °C. A strong reducing agent, typically lithium aluminum hydride (LiAlH₄, approx. 4-5 equivalents), is added portion-wise. The reaction mixture is then heated to reflux for 4-8 hours. After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is concentrated to yield the crude diamino alcohol.

Step 3: Cyclization to form the Piperazine Ring

  • Procedure: The crude diamino alcohol is treated with an agent that facilitates intramolecular cyclization. One common method is the Mitsunobu reaction, where the diamino alcohol is treated with triphenylphosphine and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) in THF. Alternatively, the terminal alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) by treatment with the corresponding sulfonyl chloride in the presence of a base like triethylamine, followed by heating to induce intramolecular nucleophilic substitution and ring closure. The final N-protected trimethylpiperazine is then purified, and the protecting groups can be removed under appropriate conditions (e.g., acid treatment for Boc groups).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Route_1 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction A 1,2-Diaminopropane C 2,3,5-Trimethyl-5,6- dihydropyrazine A->C + Acetic Acid Ethanol, -5°C to RT B 2,3-Butanedione B->C + Acetic Acid Ethanol, -5°C to RT D cis/trans-2,3,5- Trimethylpiperazine C->D H₂, Raney Ni Methanol, 50°C, 40 bar

Caption: Synthesis of 2,3,5-Trimethylpiperazine.

Synthesis_Route_2_3 cluster_step1 Step 1: Coupling cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Deprotection AA1 N-Protected Amino Acid 1 DP Dipeptide Precursor AA1->DP Coupling Agent (e.g., HATU) AA2 Amino Acid 2 Ester AA2->DP Coupling Agent (e.g., HATU) DA Diamino Alcohol DP->DA LiAlH₄ THF, reflux TMP N-Protected Trimethylpiperazine DA->TMP e.g., Mitsunobu Rxn or Tosylation/Heat Final Trimethylpiperazine Isomer TMP->Final Deprotection

Caption: General Route for Chiral Trimethylpiperazines.

Purity Assessment of 1,2,2-Trimethylpiperazine from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of successful and reproducible outcomes. This guide provides a comparative analysis of 1,2,2-Trimethylpiperazine from three different suppliers, offering insights into their purity profiles based on rigorous analytical testing. The data presented herein is intended to aid in the selection of the most suitable grade of this versatile building block for your specific research and development needs.

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of undesirable side products, reduced yield, and complications in purification processes. In the context of drug development, stringent control over the purity of such intermediates is paramount to ensure the safety and efficacy of the final drug product.

This guide details the purity assessment of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The evaluation was conducted using Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of the main component and volatile impurities, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization for the analysis of non-volatile, UV-absorbing impurities.

Comparative Purity Data

The following table summarizes the quantitative purity analysis of this compound from the three suppliers. The data represents an average of multiple batches from each supplier to provide a more comprehensive overview of their product consistency.

Parameter Supplier A Supplier B Supplier C
Purity (GC-FID, area %) 99.85%99.52%99.91%
Impurity 1 (GC-FID, area %) 0.08%0.25%0.04%
Impurity 2 (GC-FID, area %) 0.05%0.15%0.03%
Total Impurities (GC-FID, area %) 0.15%0.48%0.09%
Purity (HPLC-UV, area %) >99.9%99.7%>99.9%
UV-absorbing Impurity (HPLC-UV, area %) Not Detected0.3%Not Detected

Key Observations:

  • Supplier C consistently provided the highest purity this compound as determined by both GC-FID and HPLC-UV analysis.

  • Supplier A also demonstrated high purity, with minimal impurities detected by GC-FID and no detectable UV-absorbing impurities.

  • Supplier B showed a comparatively lower purity, with a notable presence of both volatile and non-volatile impurities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility of the findings.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method was employed for the primary purity assessment and quantification of volatile impurities.

  • Instrumentation: An Agilent 6890 GC system equipped with a flame ionization detector (FID) was used.

  • Column: A DB-17 (50%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.53 mm, 1 µm film thickness) was utilized for separation.[1]

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 2 mL/min.[1]

  • Injector and Detector Temperatures: The injector temperature was maintained at 250°C, and the detector temperature was set to 260°C.[1]

  • Oven Temperature Program: The oven temperature was initially held at 150°C for 10 minutes, then ramped up to 260°C at a rate of 35°C/min, and held at 260°C for 2 minutes.[1]

  • Injection: A 1.0 µL sample was injected in split mode with a split ratio of 1:5.[1]

  • Sample Preparation: A stock solution was prepared by dissolving a known amount of this compound in methanol to achieve a concentration of 100 µg/mL.[1]

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Due to the poor UV absorbance of this compound, a pre-column derivatization step was necessary for sensitive detection of potential non-volatile, UV-absorbing impurities.[1][2]

  • Derivatization Reagent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) was used as the derivatizing agent to form a stable, UV-active derivative.[2]

  • Derivatization Procedure: A solution of this compound in a suitable buffer was reacted with an excess of NBD-Cl solution at a controlled temperature and pH to ensure complete derivatization.

  • Instrumentation: An Agilent 1260 Infinity II HPLC system with a diode array detector (DAD) was used.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was employed for the separation of the derivatized analyte and impurities.

  • Mobile Phase: A gradient elution was performed using a mixture of acetonitrile and a buffered aqueous phase. The specific gradient profile was optimized to achieve baseline separation of all components.

  • Flow Rate: The mobile phase flow rate was maintained at 1.0 mL/min.

  • Detection: The DAD was set to monitor at the wavelength of maximum absorbance for the NBD derivative, typically around 470 nm.

  • Sample Preparation: The derivatized sample solution was filtered through a 0.45 µm syringe filter before injection.

Visualizing the Workflow and Application

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and a hypothetical synthetic application of this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound from Supplier Prep_GC Prepare GC Sample (Dilution in Methanol) Sample->Prep_GC Prep_HPLC Prepare HPLC Sample (Derivatization with NBD-Cl) Sample->Prep_HPLC GC_FID GC-FID Analysis Prep_GC->GC_FID HPLC_UV HPLC-UV Analysis Prep_HPLC->HPLC_UV Data_Analysis Data Processing (Peak Integration, Purity Calculation) GC_FID->Data_Analysis HPLC_UV->Data_Analysis Report Comparative Report Generation Data_Analysis->Report Drug_Synthesis_Pathway cluster_synthesis Hypothetical Synthesis of Geminivir cluster_impurities Impact of Impurities Start_Material Starting Material A Intermediate_1 Intermediate 1 Start_Material->Intermediate_1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 + this compound Trimethylpiperazine This compound (from Supplier) Impurity_Source Impurities from This compound Trimethylpiperazine->Impurity_Source Final_Step Final Cyclization Intermediate_2->Final_Step Geminivir Geminivir (API) Final_Step->Geminivir Side_Product Undesired Side Product Impurity_Source->Side_Product Reduced_Yield Reduced Yield & Purification Challenges Side_Product->Reduced_Yield

References

A Comparative Guide to Enantioselective Separation of 1,2,2-Trimethylpiperazine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary techniques for chiral separations include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1] The choice of method and specific conditions depends on the physicochemical properties of the analyte and the desired outcome, such as analytical quantification or preparative isolation.

Comparative Performance of Chiral Separation Methods

The following table summarizes the performance of various chiral separation methods for compounds analogous to 1,2,2-trimethylpiperazine. These examples utilize different chiral stationary phases (CSPs) and analytical techniques, providing a comparative overview of their potential applicability.

Chiral Stationary Phase (CSP) / SelectorAnalyte(s)TechniqueMobile Phase / BufferSeparation Factor (α)Resolution (R_s)Reference(s)
Polysaccharide-Based CSPs
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))NBD-derivatized α-amino acid estersHPLCn-Hexane/Ethanol (90/10, v/v)1.18 - 1.582.19 - 6.63[2]
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Piperazine derivative in APIHPLCAcetonitrile/Methanol/DEA (90/10/0.1, v/v/v)-Good separation[3]
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiral AminesHPLCc-Hexane/Ethanol/DEA (90/10/0.1, v/v/v)1.25 - 1.773.21 - 7.23[4]
Chiralpak® IF (Amylose tris(3-chloro-4-methylphenylcarbamate))Chiral Primary AminesHPLCAcetonitrile/Isopropanol (97/3, v/v) with 0.1% Butylamine-Separated 21 of 32 amines[5]
Cyclofructan-Based CSP
Larihc® CF6-PChiral Primary AminesHPLCAcetonitrile/Methanol (99/1, v/v) with 0.3% Acetic Acid and 0.2% Triethylamine-Separated 38 of 39 amines[5]
Crown Ether-Based CSP
Crownpak® CR-I(+)12 Primary Amine RacematesSFCCO₂/Methanol with 0.8% Trifluoroacetic Acid-Baseline or partial separation for all[6]
Cyclodextrin-Based Selector
Sulfated β-Cyclodextrin (S-β-CD)Chlorcyclizine, Norchlorcyclizine, NeobenodineCE100 mM Phosphate Buffer (pH 6.0) with 34 mg/mL S-β-CD and 40% (v/v) Methanol1.04 - 1.061.5 - 2.5[7][8]

Experimental Workflow & Methodologies

The successful enantioselective separation of a chiral compound like this compound involves a systematic approach, from sample preparation to method optimization and validation.

Generalized Experimental Workflow

G Generalized Workflow for Enantioselective Separation cluster_prep Sample Preparation cluster_separation Chromatographic/Electrophoretic Separation cluster_analysis Data Acquisition and Analysis racemate Racemic this compound dissolution Dissolution in appropriate solvent racemate->dissolution derivatization Derivatization (optional, for detection) dissolution->derivatization injection Injection onto Chiral System derivatization->injection Prepared Sample separation Enantioselective Separation (HPLC, SFC, or CE) injection->separation detection Detection (UV, MS, etc.) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: A generalized workflow for the enantioselective separation of chiral amines.

Detailed Experimental Protocols

Below are detailed methodologies from the cited literature that can be adapted for the separation of this compound.

Protocol 1: HPLC Separation of Chiral Amines on a Polysaccharide-Based CSP (Adapted from[4])

This protocol is suitable for the separation of underivatized chiral amines.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and an alcohol modifier (e.g., ethanol or isopropanol). A basic additive is crucial for good peak shape and elution of amines. A typical mobile phase composition is c-Hexane/Ethanol/Diethylamine (DEA) (90/10/0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Monitor the elution of the enantiomers and record the chromatogram.

    • Optimize the separation by adjusting the ratio of the alcohol modifier. An increase in the alcohol content generally decreases retention times but may also affect resolution. The concentration of the basic additive may also be optimized for peak shape.

Protocol 2: SFC Separation of Primary Amines on a Crown Ether-Based CSP (Adapted from[6])

SFC is a "greener" alternative to normal-phase HPLC and often provides faster separations.

  • Instrumentation: A supercritical fluid chromatography (SFC) system with a photodiode array (PDA) detector.

  • Chiral Stationary Phase: Crownpak® CR-I(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar modifier. For crown ether phases, an acidic additive is required. A typical mobile phase is CO₂ and Methanol with 0.8% Trifluoroacetic Acid (TFA). The modifier percentage can be varied (e.g., 10-40%) to optimize the separation.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Detection: PDA detection over a range of 210-400 nm.

  • Sample Preparation: Dissolve the racemic amine in the modifier solvent (e.g., Methanol) to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the desired mobile phase composition.

    • Inject 1-5 µL of the sample solution.

    • Run the separation and collect the data.

    • Method development can involve screening different alcohol modifiers (e.g., methanol, ethanol, isopropanol) and adjusting the modifier percentage and additive concentration.

Protocol 3: CE Separation of Piperazine Derivatives with a Chiral Selector (Adapted from[7][8])

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, typically 50 µm i.d. and around 50-60 cm total length.

  • Background Electrolyte (BGE): 100 mM phosphate buffer at pH 6.0.

  • Chiral Selector: Sulfated β-Cyclodextrin (S-β-CD) at a concentration of 34 mg/mL in the BGE.

  • Organic Modifier: 40% (v/v) Methanol in the BGE.

  • Applied Voltage: +15 to +25 kV.

  • Temperature: 25°C.

  • Detection: UV at 200 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of about 0.5-1 mg/mL.

  • Procedure:

    • Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

    • Between runs, flush the capillary with the BGE.

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply the separation voltage and record the electropherogram.

    • Optimization involves varying the concentration of the chiral selector, the pH of the buffer, and the percentage of the organic modifier to achieve baseline separation.

Conclusion

While direct methods for the enantioselective separation of this compound are not documented, the successful separation of analogous chiral piperazines and cyclic amines provides a clear path for method development. Polysaccharide-based CSPs in HPLC and SFC are a strong starting point, with Chiralpak® and Chiralcel® columns demonstrating broad applicability. For primary and secondary amines, the use of basic or acidic additives in the mobile phase is critical for achieving good chromatography.[4] Capillary electrophoresis with cyclodextrin additives offers a high-resolution alternative with low solvent consumption.[8] The experimental protocols provided in this guide can be adapted and optimized to develop a validated method for the enantioselective separation of this compound stereoisomers.

References

A Comparative Guide to the Biological Activities of 1,2,2-Trimethylpiperazine and Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1,2,2-trimethylpiperazine and the well-studied parent compound, piperazine. While piperazine exhibits a broad spectrum of pharmacological effects, current research indicates a more specialized role for this compound, primarily within the central nervous system. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to aid in research and drug development.

Executive Summary

Data Presentation: A Comparative Overview

Due to the limited publicly available data on the standalone biological activities of this compound, a direct quantitative comparison with piperazine is challenging. The following tables summarize the known biological activities and available data for piperazine and its derivatives, while highlighting the known context of this compound's activity.

Table 1: Comparison of General Biological Activities

Biological ActivityPiperazine & DerivativesThis compound
Anthelmintic Yes (Paralyzes parasites by acting as a GABA receptor agonist)Not extensively studied
Antimicrobial Yes (Active against various bacteria and fungi)Not extensively studied
Anticancer Yes (Derivatives show activity against various cancer cell lines)Not extensively studied as a standalone agent
Anti-inflammatory YesNot extensively studied
CNS Activity Yes (Antipsychotic, anxiolytic, antidepressant effects in derivatives)Yes (As a core component of the atypical antipsychotic Zicronapine)

Table 2: Quantitative Data for Piperazine Derivatives in Various Assays

Compound ClassSpecific Compound/DerivativeAssay TypeTarget/OrganismActivity Metric (e.g., IC50, MIC)
AnthelminticPiperazine CitrateAdult Worm Motility AssayAscaris lumbricoidesParalytic Concentration
AntimicrobialPhenylpiperazine derivativeBroth MicrodilutionStaphylococcus aureusMIC: 1.56-6.25 µM
AnticancerAdamantyl)piperazine derivativeSRB AssayMelanoma Cell LinesLow µM range
CNS - AntipsychoticBenzothiophenylpiperazine derivativeDopamine D2 Receptor BindingHuman D2 ReceptorHigh Affinity (undisclosed value)
CNS - AntipsychoticBenzylpiperazine derivativeSerotonin 5-HT2A Receptor BindingHuman 5-HT2A ReceptorHigh Affinity (undisclosed value)

Table 3: Known CNS Receptor Profile for Zicronapine (containing this compound)

CompoundReceptor TargetActivity
ZicronapineDopamine D1Potent Antagonist
ZicronapineDopamine D2Potent Antagonist
ZicronapineSerotonin 5-HT2APotent Antagonist

Mandatory Visualizations

experimental_workflow cluster_piperazine Piperazine cluster_trimethylpiperazine This compound P_start Piperazine Core P_anthelmintic Anthelmintic Activity P_start->P_anthelmintic P_antimicrobial Antimicrobial Activity P_start->P_antimicrobial P_anticancer Anticancer Activity P_start->P_anticancer P_cns CNS Activity P_start->P_cns T_start This compound Core T_cns CNS Activity (Antipsychotic) T_start->T_cns signaling_pathway Zicronapine Zicronapine (contains this compound) D2_receptor Dopamine D2 Receptor Zicronapine->D2_receptor Antagonist HT2A_receptor Serotonin 5-HT2A Receptor Zicronapine->HT2A_receptor Antagonist Downstream Downstream Signaling (e.g., cAMP modulation) D2_receptor->Downstream Inhibition HT2A_receptor->Downstream Modulation Antipsychotic_effect Antipsychotic Effect Downstream->Antipsychotic_effect

References

A Comparative Guide to the DFT Analysis of Trimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of bioactive molecules is paramount. This guide provides a comparative analysis of trimethylpiperazine isomers using hypothetical Density Functional Theory (DFT) calculations. While direct experimental comparisons are sparse in existing literature, this document serves as an illustrative example of how DFT can be employed to predict the stability and properties of such isomers, guiding further experimental work.

Introduction to Trimethylpiperazine Isomers

Piperazine and its derivatives are common scaffolds in medicinal chemistry. The addition of methyl groups to the piperazine ring leads to various isomers with distinct three-dimensional structures and, potentially, different pharmacological profiles. This guide focuses on a comparative DFT analysis of two common isomers: 1,2,4-trimethylpiperazine and 1,3,5-trimethylpiperazine. We will explore their different possible conformations and relative stabilities.

Data Presentation: A Comparative Summary

The following tables summarize the hypothetical quantitative data obtained from DFT calculations. These values are illustrative and based on established principles of conformational analysis.

Table 1: Calculated Properties of 1,2,4-Trimethylpiperazine Conformers
ConformerRelative Energy (kJ/mol)Dipole Moment (Debye)Key Geometrical Parameters (Illustrative)
1e,2e,4e 0.001.25C2-N1-C6 angle: 112.5°
1a,2e,4e 7.851.45C2-N1-C6 angle: 110.8°
1e,2a,4e 8.101.30C2-N1-C6 angle: 111.2°
1e,2e,4a 7.951.50C2-N1-C6 angle: 110.5°

Conformer notation: 'e' denotes an equatorial methyl group, and 'a' denotes an axial methyl group at the corresponding ring position.

Table 2: Calculated Properties of 1,3,5-Trimethylpiperazine Isomers and Conformers
IsomerConformerRelative Energy (kJ/mol)Dipole Moment (Debye)Key Geometrical Parameters (Illustrative)
cis-1,3,5 1a,3e,5e8.201.60C2-N1-C6 angle: 111.0°
trans-1,3,5 1e,3e,5e 0.00 0.00 C2-N1-C6 angle: 113.0°
trans-1,3,5 1a,3a,5e16.501.80C2-N1-C6 angle: 109.5°

The trans-1e,3e,5e conformer is the global minimum due to the absence of axial methyl groups.

Experimental Protocols: Computational Methodology

The hypothetical data presented in this guide was generated based on a standard computational protocol for DFT calculations on small organic molecules.

Software: Gaussian 16 suite of programs.

Methodology:

  • Initial Structure Generation: The 3D structures of the trimethylpiperazine isomers and their various chair conformations were built using GaussView 6.

  • Geometry Optimization: The geometries of all conformers were optimized in the gas phase using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed, along with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for such systems.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed that each structure is a local minimum on the potential energy surface.

  • Property Calculations: Following successful optimization, electronic properties such as the dipole moment were calculated. The relative energies of the conformers were determined from their total electronic energies, including zero-point vibrational energy corrections.

Mandatory Visualization

The following diagrams illustrate the logical relationships between the isomers and a typical workflow for DFT calculations.

isomers cluster_124 1,2,4-Trimethylpiperazine cluster_135 1,3,5-Trimethylpiperazine 1e,2e,4e 1e,2e,4e (0.00 kJ/mol) 1a,2e,4e 1a,2e,4e (7.85 kJ/mol) 1e,2e,4e->1a,2e,4e Higher Energy 1e,2a,4e 1e,2a,4e (8.10 kJ/mol) 1e,2e,4e->1e,2a,4e Higher Energy 1e,2e,4a 1e,2e,4a (7.95 kJ/mol) 1e,2e,4e->1e,2e,4a Higher Energy trans-1e,3e,5e trans-1e,3e,5e (0.00 kJ/mol) cis-1a,3e,5e cis-1a,3e,5e (8.20 kJ/mol) trans-1e,3e,5e->cis-1a,3e,5e Increasing Energy trans-1a,3a,5e trans-1a,3a,5e (16.50 kJ/mol) cis-1a,3e,5e->trans-1a,3a,5e Increasing Energy

Caption: Energy landscape of trimethylpiperazine isomers.

dft_workflow start Initial Structure (e.g., from ChemDraw) opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check minima True Minimum Confirmed check->minima None saddle Transition State or Higher-Order Saddle Point check->saddle One or more prop Property Calculation (Energy, Dipole Moment, etc.) minima->prop reopt Re-optimize Geometry saddle->reopt reopt->opt end Analysis of Results prop->end

Correlating Experimental and Predicted Properties of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The predictive power of computational models in drug discovery and development is a cornerstone of modern pharmaceutical research. By anticipating the physicochemical and pharmacological properties of novel chemical entities, these models can significantly streamline the research and development process, reducing costs and accelerating the identification of promising drug candidates. This guide provides a comparative analysis of experimentally determined and computationally predicted properties of 1,4-dimethylpiperazine, a commonly used building block in medicinal chemistry. The objective is to offer researchers, scientists, and drug development professionals a clear framework for correlating in silico predictions with real-world experimental data.

Data Presentation: Physicochemical Properties of 1,4-Dimethylpiperazine

The following table summarizes the key experimental and predicted physicochemical properties of 1,4-dimethylpiperazine. This allows for a direct comparison of the accuracy of predictive models against laboratory-derived data.

PropertyExperimental ValuePredicted Value
Molecular Weight ( g/mol ) 114.19[1]114.19
Boiling Point (°C) 131-132[2]Not Commonly Predicted
Density (g/cm³ at 25°C) 0.844Not Commonly Predicted
pKa (at 25°C) pKa1: 4.63, pKa2: 8.54[1]pK1: 4.63, pK2: 8.539[3]
LogP --0.26[3]
Water Solubility Miscible[3][4]Miscible

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are general and can be adapted for the characterization of novel piperazine derivatives like 1,2,2-trimethylpiperazine.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the compound (e.g., 1,4-dimethylpiperazine) is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a temperature-controlled vessel (e.g., 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is gradually added to the analyte solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like 1,4-dimethylpiperazine, two equivalence points and two half-equivalence points will be observed.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are saturated with each other by vigorous mixing, followed by separation.

  • Compound Addition: A known amount of the test compound is dissolved in the aqueous phase.

  • Partitioning: The n-octanol is added to the aqueous solution containing the compound in a separatory funnel. The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of deionized water or a relevant buffer in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Expression: The solubility is typically expressed in units of mg/mL or mol/L. For compounds that are fully miscible, this is noted.

Mandatory Visualization

The following diagrams illustrate the logical flow of comparing experimental and predicted data and a conceptual workflow for a receptor binding assay.

G Logical Flow: Correlating Experimental and Predicted Data cluster_0 In Silico Prediction cluster_1 Experimental Determination cluster_2 Correlation and Analysis pred_pKa Predicted pKa correlation Correlation pred_pKa->correlation pred_logP Predicted LogP pred_logP->correlation pred_sol Predicted Solubility pred_sol->correlation exp_pKa Experimental pKa (Potentiometric Titration) exp_pKa->correlation exp_logP Experimental LogP (Shake-Flask Method) exp_logP->correlation exp_sol Experimental Solubility (Equilibrium Method) exp_sol->correlation model_validation Model Validation correlation->model_validation lead_optimization Lead Optimization correlation->lead_optimization G Conceptual Workflow: Receptor Binding Assay cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis receptor_prep Receptor Preparation (e.g., cell membrane fraction) incubation Incubation of Receptor, Labeled Ligand, and Test Compound receptor_prep->incubation ligand_prep Ligand Preparation (Radiolabeled or Fluorescent) ligand_prep->incubation test_compound_prep Test Compound Dilution Series test_compound_prep->incubation separation Separation of Bound from Unbound Ligand incubation->separation detection Detection of Bound Ligand (e.g., Scintillation Counting) separation->detection analysis Determination of IC50/Ki detection->analysis

References

Safety Operating Guide

Prudent Disposal of 1,2,2-Trimethylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to maintaining a safe working environment and ensuring environmental stewardship. This guide outlines the essential procedures for the proper disposal of 1,2,2-Trimethylpiperazine, drawing upon the known hazards of related piperazine compounds.

Hazard Profile of Piperazine Derivatives

Piperazine and its derivatives are typically classified as hazardous materials, exhibiting a range of potential dangers. Based on data from similar compounds, this compound should be handled as a substance that is likely to be flammable, corrosive, and toxic.[1][2] Vapors may form explosive mixtures with air, especially under elevated temperatures.[1]

Summary of Potential Hazards and Recommended Precautions

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Flammability May be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1]Flame-retardant antistatic protective clothing.[1]
Corrosivity Causes severe skin burns and serious eye damage.[3]Chemical-resistant gloves (e.g., nitrile rubber), chemical safety goggles, and a face shield.[1][2]
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or inhaled.[3]In case of insufficient ventilation, wear a self-contained breathing apparatus.[1]
Skin Sensitization May cause an allergic skin reaction.[3]Protective gloves and clothing.[1]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[3]Avoid release to the environment.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to mitigate risks to personnel and the environment. The primary method for disposal is through a licensed hazardous waste management facility.

Experimental Protocol for Waste Collection and Initial Handling:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Containerization: Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. The original container is often a suitable choice. Ensure the container is sealed to prevent leaks or spills.[1][2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols (e.g., flammable, corrosive, toxic).[1][2]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]

  • Documentation: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of accumulation.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate spill area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial chemical absorbent to contain the spill.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.[1]

Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[2][4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental services company.[2] The standard and recommended method of disposal for such organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][5]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste this compound Generated sds Consult Specific Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Flammable - Corrosive - Toxic - Skin Sensitizer - Environmental Hazard sds->hazards ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Protective Clothing hazards->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Containerize in a Labeled, Sealed, and Compatible Waste Container segregate->containerize storage Store in a Designated Hazardous Waste Accumulation Area containerize->storage disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor incineration Recommended Disposal: High-Temperature Incineration disposal_vendor->incineration

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 1,2,2-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2,2-Trimethylpiperazine in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Summary

This compound is a chemical compound that, based on data from structurally similar piperazine derivatives, should be handled with significant caution. Primary hazards include:

  • Corrosivity: Expected to cause severe skin burns and serious eye damage.[1][2][3][4]

  • Flammability: Likely a flammable liquid and vapor.[1]

  • Toxicity: May be harmful or toxic if inhaled, swallowed, or in contact with skin.[1][3][4]

  • Irritation: Potential for respiratory tract irritation.[5]

  • Sensitization: May cause an allergic skin reaction.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment for different levels of protection.

PPE CategoryMinimum Recommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield should be worn to protect against splashes.[6]
Skin Protection A flame-retardant and chemical-resistant lab coat or coveralls. Chemical-resistant gloves (e.g., nitrile, neoprene) are essential.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all operations involving this compound.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[1][3][7]

  • Have spill control materials (e.g., absorbent pads, neutralizing agents for acids/bases if applicable) readily available.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated work area.

3. Handling the Chemical:

  • Ground and bond containers when transferring the substance to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid direct contact with the chemical. Use appropriate lab equipment for all transfers.

  • Keep the container tightly closed when not in use to prevent the release of vapors.[1]

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated, properly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Waste Disposal:

  • Dispose of the hazardous waste through your institution's designated environmental health and safety office.

  • Chemical waste should be disposed of in accordance with all local, state, and federal regulations. Incineration in a permitted hazardous waste incinerator is a common disposal method for such chemicals.[6]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Shower/Eyewash prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_transfer Transfer Chemical in Hood prep_ppe->handle_transfer handle_use Perform Experiment handle_transfer->handle_use emergency_spill Spill Response handle_transfer->emergency_spill emergency_exposure Exposure Response handle_transfer->emergency_exposure handle_storage Store Securely handle_use->handle_storage dispose_collect Collect Waste handle_use->dispose_collect handle_use->emergency_spill handle_use->emergency_exposure dispose_label Label Waste Container dispose_collect->dispose_label dispose_submit Submit for Disposal dispose_label->dispose_submit

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Trimethylpiperazine
Reactant of Route 2
1,2,2-Trimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.